Boc-Asp(OcHx)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPQIWFEEKQBBN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Asp(OcHx)-OH: Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester, commonly known as Boc-Asp(OcHx)-OH. It details the compound's chemical and physical properties, its molecular structure, and its critical role in synthetic chemistry, particularly in the domain of solid-phase peptide synthesis (SPPS). The document includes summaries of experimental methodologies and visual diagrams to elucidate key concepts and workflows relevant to its application.
Introduction
This compound is a pivotal amino acid derivative employed extensively in peptide synthesis and pharmaceutical research.[1][2] It is an L-aspartic acid molecule where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain β-carboxyl group is protected by a cyclohexyl (OcHx) ester. This dual-protection scheme makes it an ideal building block for the Boc-based strategy of solid-phase peptide synthesis (SPPS).[3] The cyclohexyl ester, in particular, offers enhanced stability and is instrumental in minimizing a common and problematic side reaction known as aspartimide formation, thereby improving the efficiency and purity of complex peptide synthesis.[4][5][6]
Chemical Structure and Functionality
The structure of this compound is defined by three key components: the L-aspartic acid backbone, the N-α-Boc protecting group, and the β-cyclohexyl ester protecting group.
-
L-Aspartic Acid Core: Provides the fundamental amino acid structure.
-
N-α-Boc Group: This acid-labile protecting group shields the α-amino functionality during the peptide coupling step, preventing self-polymerization and other unwanted reactions. It is typically removed using moderately strong acids like trifluoroacetic acid (TFA).[4]
-
β-Cyclohexyl Ester (OcHx) Group: This group protects the acidic side-chain carboxyl group. Its stability is crucial for preventing side reactions. The cyclohexyl ester is more stable than the commonly used benzyl ester (OBzl) under the acidic conditions used for Boc deprotection and also shows reduced susceptibility to base-catalyzed aspartimide formation.[4][6] This protection is typically removed during the final cleavage step from the solid support, often with strong acids like hydrofluoric acid (HF).[6]
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 73821-95-1 | [1][7] |
| Molecular Formula | C₁₅H₂₅NO₆ | [1][7][8] |
| Molecular Weight | 315.36 g/mol | [7][8] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 88-102 °C (range), 93-95 °C (specific) | [1][7] |
| Optical Rotation | [α]²⁰/D = -21 ± 2º (c=1 in DMF); [α]²⁰/D = -21.0 ± 1.5° (c=2% in DMF) | [1] |
| Purity | ≥98% (HPLC), ≥98% (TLC) | [1] |
| Solubility | Soluble in Methanol, DMF | [3][7] |
| Storage Conditions | 0-8 °C or 2-30°C, sealed in a dry environment | [1] |
| pKa (Predicted) | 3.66 ± 0.23 | [7] |
Role in Mitigating Aspartimide Formation
A primary challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a cyclic succinimide intermediate, known as aspartimide.[4] This side reaction is particularly prevalent in sequences like Asp-Gly. Aspartimide formation leads to impurities, including racemization and the formation of β-peptides, which are difficult to separate from the target peptide.[9]
The use of a sterically hindering side-chain protecting group is a key strategy to suppress this reaction. The cyclohexyl ester in this compound provides greater steric bulk compared to a benzyl ester, significantly reducing the rate of aspartimide formation under both acidic and basic conditions encountered during SPPS.[6][9] Studies have shown that the cyclohexyl ester leads to substantially less aspartimide formation compared to the benzyl ester, especially during treatment with tertiary amines like diisopropylethylamine (DIEA).[6]
Caption: Logical pathway of peptide elongation vs. aspartimide formation.
Experimental Protocols & Methodologies
While specific, instrument-dependent protocols require on-site optimization, the following sections detail the standard methodologies for the use and analysis of this compound.
This compound is a standard building block for Boc-SPPS.[3] The synthesis occurs on a solid support (resin) and follows a cyclical process for each amino acid addition.
-
Resin Preparation: The C-terminal amino acid is anchored to a suitable resin.
-
Deprotection: The N-α-Boc group of the resin-bound amino acid is removed with an acid, typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as Diisopropylethylamine (DIEA), to free the amine for coupling.
-
Coupling: The incoming amino acid, this compound, is pre-activated with a coupling agent (e.g., DCC/HOBt or HBTU) and added to the resin. The activated carboxyl group reacts with the free N-terminal amine on the resin-bound peptide to form a peptide bond.
-
Washing: The resin is thoroughly washed with solvents like DCM and DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the cyclohexyl ester) are removed simultaneously using a strong acid, most commonly anhydrous Hydrofluoric Acid (HF).
Caption: General workflow for Boc-SPPS using this compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of this compound (typically ≥98%).[1]
-
Methodology: A sample is dissolved in a mobile phase solvent (e.g., acetonitrile/water). It is then injected into an HPLC system equipped with a reverse-phase column (e.g., C18). The compound is eluted using a solvent gradient, and its presence is detected by a UV detector. The purity is determined by integrating the area of the product peak relative to the total peak area.
-
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing purity.
-
Methodology: A small amount of the compound, dissolved in a volatile solvent, is spotted onto a TLC plate (e.g., silica gel). The plate is placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the spot. The plate is then visualized, often using UV light or a chemical stain, to reveal the position of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure.
-
General Protocol: A small, pure sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired. The resulting chemical shifts, peak integrations, and coupling patterns are analyzed to confirm that the structure is consistent with that of this compound.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to detect impurities like aspartimide-containing byproducts (which would show a mass loss of 18 Da).[5]
-
Methodology: The sample is ionized and introduced into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, yielding a mass spectrum that confirms the molecular weight.
-
Safety and Handling
-
Hazards: Not classified as a hazardous substance according to GHS criteria.[8] However, it is classified as a combustible solid. Standard laboratory personal protective equipment (PPE), including eye shields and gloves, should be worn when handling.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place. Recommended storage temperatures range from 0-8 °C to 2-30 °C.[1]
Conclusion
This compound is a highly valuable, specialized amino acid derivative that is indispensable for modern peptide synthesis. Its defining feature—the β-cyclohexyl ester—provides a robust solution to the persistent problem of aspartimide formation, enhancing the yield and purity of synthetic peptides. For researchers in drug discovery and materials science, a thorough understanding of its properties, handling, and strategic application within Boc-SPPS is essential for achieving successful and reproducible outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 73821-95-1 [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 73821-95-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | C15H25NO6 | CID 7009416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-Asp(OcHx)-OH: Properties, Application, and Protocols for Aspartimide Suppression in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Boc-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). We will explore its chemical properties, its primary application in the suppression of aspartimide formation, and provide generalized experimental protocols for its use.
Compound Identification and Properties
This compound is a protected amino acid derivative used in peptide synthesis. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 73821-95-1 | [1][2][3][4][5][6] |
| Molecular Weight | 315.36 g/mol | [1][4] |
| Molecular Formula | C₁₅H₂₅NO₆ | [3][4][6] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 93-95 °C | [4] |
| Purity | ≥98% | [5] |
The Challenge of Aspartimide Formation in Peptide Synthesis
A significant challenge in the synthesis of peptides containing aspartic acid (Asp) residues is the base-catalyzed intramolecular cyclization to form a succinimide derivative known as aspartimide. This side reaction is particularly prevalent in sequences such as Asp-Gly, where steric hindrance is minimal. Aspartimide formation can lead to the production of unwanted β-peptides and racemization, resulting in difficult purification processes and reduced yields of the target peptide.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 4. This compound Novabiochem 73821-95-1 [merckmillipore.com]
- 5. This compound, CasNo.73821-95-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. This compound | C15H25NO6 | CID 7009416 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chemical Mechanism of Action of Boc-Asp(OcHx)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OcHx)-OH, chemically known as N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester, is a critical reagent in solid-phase peptide synthesis (SPPS). While not a pharmacologically active agent with a biological mechanism of action, its "mechanism of action" within the context of chemical synthesis is paramount for the successful production of high-purity peptides. This guide provides an in-depth analysis of its core function: the strategic prevention of aspartimide formation, a notorious and problematic side reaction in peptide synthesis.
The Challenge: Aspartimide Formation
During peptide synthesis, particularly when using the tert-butyloxycarbonyl (Boc) protection strategy, aspartic acid residues are prone to a deleterious side reaction known as aspartimide formation. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring. This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.
The consequences of aspartimide formation are severe, leading to a heterogeneous mixture of products that are difficult to purify. The succinimide intermediate can undergo hydrolysis to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. Furthermore, the chiral center at the α-carbon of the aspartic acid residue is susceptible to epimerization under basic conditions, resulting in D-aspartyl peptides. These impurities can significantly impact the final peptide's yield, purity, and biological activity.
Mechanism of Action: Steric Hindrance via the Cyclohexyl Ester
The primary mechanism of action of this compound is the steric hindrance provided by the bulky cyclohexyl (OcHx) protecting group on the β-carboxyl of the aspartic acid side chain. This bulky group physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby significantly suppressing the formation of the aspartimide intermediate.
In Boc-based SPPS, the use of Asp(OcHx) for side-chain protection has been demonstrated to be highly effective in minimizing this side reaction. The stability of the cyclohexyl ester under the repetitive acidic conditions used for Boc group removal and the basic conditions of the coupling step, combined with its steric bulk, makes it a superior choice over smaller protecting groups like the benzyl ester for sequences prone to aspartimide formation.
Quantitative Data on Efficacy
The use of a cyclohexyl ester for aspartyl protection has been shown to dramatically reduce aspartimide formation compared to other protecting groups. A study comparing different protecting groups in a model tetrapeptide demonstrated the superior performance of the cyclohexyl ester.
| Protecting Group on Asp Side Chain | Aspartimide Formation (%) after 24h in DIEA | Fold Reduction vs. Benzyl Ester |
| Benzyl (OBzl) | 51.0 | 1x |
| Cyclohexyl (OcHx) | 0.3 | 170x |
Data adapted from a study on a model tetrapeptide, Glu-Asp-Gly-Thr, treated with diisopropylethylamine (DIEA), a tertiary amine base used in peptide synthesis.
This significant reduction underscores the efficacy of the steric hindrance provided by the cyclohexyl group in preventing the unwanted side reaction.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of an aspartic acid residue using this compound in manual Boc-SPPS. The synthesis is typically performed in a reaction vessel with a fritted disk for easy filtration.
Materials and Reagents:
-
This compound
-
Appropriate resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Other Boc-protected amino acids
-
Scavengers (e.g., anisole, thioanisole) for cleavage, if required
-
Diethyl ether
Workflow:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and an equivalent amount of coupling reagent (e.g., HBTU) in a minimal amount of DMF or NMP.
-
Add DIEA (2 equivalents of the amino acid) to the solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
After complete coupling, wash the resin with DCM.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Boc group is removed, wash the peptide-resin thoroughly and dry it under vacuum.
-
Treat the peptide-resin with a strong acid, typically anhydrous hydrofluoric acid (HF) with scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups, including the cyclohexyl ester.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is an indispensable tool in peptide chemistry. Its mechanism of action, rooted in the principle of steric hindrance, provides a robust and effective solution to the persistent problem of aspartimide formation. For researchers and drug developers, the use of this compound is a key strategy to ensure the synthesis of high-purity peptides, leading to more reliable and reproducible data in subsequent biological and pharmacological studies. Understanding this chemical mechanism is fundamental to the rational design and successful execution of peptide synthesis campaigns.
The Cyclohexyl Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Side-Chain Protection in Peptide Synthesis
The synthesis of peptides with defined sequences is a cornerstone of biochemical research and pharmaceutical development. The process, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the sequential addition of amino acids to a growing peptide chain. To ensure the fidelity of this sequence, the reactive side chains of trifunctional amino acids must be temporarily masked with protecting groups. This prevents unwanted side reactions and ensures the formation of the correct peptide bonds. The choice of these protecting groups is critical, dictating the overall synthetic strategy and influencing the purity and yield of the final peptide.
One of the most significant challenges in peptide synthesis is the formation of aspartimide, a side reaction involving the aspartic acid (Asp) residue. This intramolecular cyclization can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing the yield of the desired product. The selection of an appropriate protecting group for the β-carboxyl group of aspartic acid is paramount in mitigating this issue. This technical guide provides an in-depth examination of the cyclohexyl (cHex or OcHex) protecting group, a key player in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS, renowned for its ability to suppress aspartimide formation.
The Role and Application of the Cyclohexyl Protecting Group
The cyclohexyl group is primarily employed as a side-chain protecting group for aspartic acid and glutamic acid (Glu) in the form of cyclohexyl esters (OcHex). It also finds application in protecting the hydroxyl groups of serine (Ser) and threonine (Thr) as cyclohexyl ethers (Chx). Its utility is most pronounced in the Boc/Bzl synthetic strategy, where the temporary Nα-Boc group is removed by mild acid (e.g., trifluoroacetic acid, TFA), and the more robust side-chain protecting groups, including the cyclohexyl ester, are cleaved at the final step with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
The principal advantage of the cyclohexyl ester in protecting aspartic acid is its steric bulk. Compared to the more traditional benzyl (Bzl) ester, the cyclohexyl group provides a greater steric shield around the β-carboxyl group. This hindrance significantly reduces the propensity of the backbone amide nitrogen to attack the side-chain carbonyl, thereby minimizing the formation of the aspartimide intermediate.[1][2][3] This is particularly crucial in sequences known to be prone to this side reaction, such as Asp-Gly, Asp-Ala, and Asp-Ser.
Quantitative Analysis: Aspartimide Formation
The efficacy of the cyclohexyl protecting group in minimizing aspartimide formation has been quantitatively demonstrated. The following table summarizes comparative data on the formation of aspartimide-related side products when using different protecting groups for the aspartic acid side chain.
| Protecting Group | Conditions | Aspartimide Formation (%) | Reference |
| Cyclohexyl (OcHex) | Diisopropylethylamine treatment for 24h | 0.3 | [4] |
| Benzyl (OBzl) | Diisopropylethylamine treatment for 24h | 51.0 (170-fold higher than OcHex) | [4] |
| Cyclohexyl (OcHex) | HF-anisole (9:1, v/v) at -15°C | Rate constant ~3x slower than OBzl | [4] |
| Benzyl (OBzl) | HF-anisole (9:1, v/v) at -15°C | 6.2 x 10⁻⁶ s⁻¹ | [4] |
| Cyclohexyl (OcHex) | HF-anisole (9:1, v/v) at 0°C | Rate constant ~3x slower than OBzl | [4] |
| Benzyl (OBzl) | HF-anisole (9:1, v/v) at 0°C | 73.6 x 10⁻⁶ s⁻¹ | [4] |
Orthogonal Protection Strategy in Boc-SPPS
The cyclohexyl protecting group is an integral part of the Boc/Bzl orthogonal protection strategy. In this scheme, protecting groups with different chemical labilities are used, allowing for their selective removal at different stages of the synthesis.
The following diagram illustrates the principle of orthogonal protection in Boc-SPPS utilizing the cyclohexyl group for side-chain protection of an aspartic acid residue.
Experimental Protocols
Synthesis of Boc-L-Asp(OcHex)-OH
This protocol describes the synthesis of the cyclohexyl-protected aspartic acid building block via esterification of N-Boc-L-aspartic acid β-benzyl ester followed by hydrogenolysis.
Step 1: Esterification of N-Boc-L-Aspartic Acid β-Benzyl Ester with Cyclohexanol
-
Materials:
-
N-Boc-L-Aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)
-
Cyclohexanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Boc-Asp(OBzl)-OH (1 equivalent) in anhydrous DCM.
-
Add cyclohexanol (3 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Boc-L-Asp(OcHex)-OBzl.
-
Step 2: Hydrogenolysis of Boc-L-Asp(OcHex)-OBzl
-
Materials:
-
Boc-L-Asp(OcHex)-OBzl
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve Boc-L-Asp(OcHex)-OBzl in methanol or ethyl acetate.
-
Add 10% Pd/C catalyst (typically 10% by weight of the substrate).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain Boc-L-Asp(OcHex)-OH.
-
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram and protocol detail a single cycle of amino acid addition in a Boc-SPPS workflow.
-
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin with DCM (3-5 times), isopropanol (IPA) (2 times), and then DCM (3 times) to remove residual acid.
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 5-10 minutes.
-
Drain the neutralization solution and repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (3-5 times) to remove excess base.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (e.g., Boc-Asp(OcHex)-OH) (3-4 equivalents relative to the resin loading) and an activating agent like HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution to activate it. Allow activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test (a negative result indicates complete coupling).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
-
Final Cleavage and Deprotection with Anhydrous Hydrogen Fluoride (HF)
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.
-
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
-
-
Procedure:
-
Preparation:
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add the appropriate scavenger cocktail (e.g., 90% HF, 10% anisole). The choice of scavengers depends on the peptide sequence.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether to the reaction vessel.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic byproducts.
-
Filter and dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
The cyclohexyl protecting group plays a vital role in modern peptide synthesis, particularly within the Boc/Bzl strategy. Its primary contribution is the significant reduction of aspartimide formation, a persistent side reaction that compromises the yield and purity of synthetic peptides containing aspartic acid. The steric hindrance provided by the cyclohexyl ester effectively shields the β-carboxyl group, leading to cleaner crude products and simplifying subsequent purification. While the requirement for strong acid cleavage necessitates specialized equipment and handling procedures, the benefits of employing the cyclohexyl protecting group, especially for complex and aspartic acid-rich peptides, make it an indispensable tool for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding of its application and the associated synthetic protocols is essential for the successful synthesis of high-quality peptides for a wide range of scientific and therapeutic applications.
References
Preventing Aspartimide Formation in Peptide Synthesis: A Technical Guide to Utilizing Boc-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a critical challenge in solid-phase peptide synthesis (SPPS), often leading to significant impurities that are difficult to separate from the target peptide. This side reaction is particularly prevalent during the synthesis of sequences containing aspartic acid (Asp), especially when followed by small, unhindered amino acids like glycine (Gly). This technical guide provides an in-depth analysis of aspartimide formation and presents a robust strategy for its prevention through the use of N-α-tert-butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH).
The Challenge of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under both acidic and basic conditions commonly employed in peptide synthesis. The mechanism involves the nucleophilic attack of the backbone amide nitrogen of the residue C-terminal to Asp on the activated β-carboxyl group of the Asp side chain. This results in a five-membered succinimide ring, the aspartimide intermediate. This intermediate is susceptible to racemization at the α-carbon and can subsequently be opened by nucleophiles, such as piperidine (in Fmoc-SPPS) or water, to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding D-isomers. These byproducts often co-elute with the target peptide during purification, significantly reducing the overall yield and purity.
This compound: A Superior Solution
The use of a cyclohexyl (cHx) ester for the side-chain protection of aspartic acid, as in this compound, has been demonstrated to be highly effective in minimizing aspartimide formation, particularly in Boc-SPPS. The steric bulk of the cyclohexyl group hinders the intramolecular cyclization required for aspartimide formation.
Quantitative Comparison of Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a profound impact on the extent of aspartimide formation. The following table summarizes quantitative data from studies comparing the effectiveness of the cyclohexyl ester to the commonly used benzyl (Bzl) ester.
| Protecting Group | Condition | Aspartimide Formation (%) | Fold Reduction (vs. Benzyl Ester) | Reference |
| Cyclohexyl (OcHx) | Diisopropylethylamine treatment (24 h) | 0.3 | 170 | [1] |
| Benzyl (OBzl) | Diisopropylethylamine treatment (24 h) | 51.0 | - | [1] |
Furthermore, kinetic studies have shown a significant difference in the rate of aspartimide formation.
| Protecting Group | Condition | Rate Constant (s⁻¹) at 0°C | Rate Comparison (vs. Cyclohexyl Ester) | Reference |
| Benzyl (OBzl) | HF-anisole (9:1, v/v) | 73.6 x 10⁻⁶ | ~3x faster | [1] |
| Cyclohexyl (OcHx) | HF-anisole (9:1, v/v) | ~24.5 x 10⁻⁶ | - | [1] |
These data clearly illustrate the superior performance of the cyclohexyl ester in suppressing aspartimide formation under conditions relevant to peptide synthesis.
Mechanism of Aspartimide Formation and Prevention
The following diagram illustrates the chemical pathway of aspartimide formation and highlights how the sterically hindering cyclohexyl group in this compound obstructs this undesirable side reaction.
Caption: Mechanism of aspartimide formation and its prevention by this compound.
Experimental Protocols
The following section provides a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Resin: Merrifield resin or other suitable resin for Boc-SPPS.
-
Amino Acids: Boc-protected amino acids, including this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
HOBt (1-Hydroxybenzotriazole).
-
DIEA.
-
-
Washing Solvents: DCM, DMF.
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol). (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures) .
-
Precipitation Solvent: Cold diethyl ether.
Experimental Workflow Diagram
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Step-by-Step Protocol
1. Resin Preparation:
-
Swell the resin in DCM for at least 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3x) and then DCM (3x).
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes.
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3x), IPA (1x), and DCM (3x).
3. In Situ Neutralization and Amino Acid Coupling:
-
This protocol utilizes an in situ neutralization approach to minimize the time the free amine is exposed to basic conditions, which can help reduce side reactions.[2][3][4]
-
In a separate vessel, pre-activate the Boc-amino acid (including this compound) (3-4 equivalents) with HBTU/HATU (3-4 equivalents) and HOBt (3-4 equivalents) in DMF for 2-5 minutes.
-
Add DIEA (6-8 equivalents) to the pre-activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
After complete coupling, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
-
After the final coupling, perform a final Boc deprotection (step 2).
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
HF Cleavage: This step must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Cool the reaction vessel containing the dried peptide-resin and a scavenger (e.g., anisole or p-cresol) to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours. For peptides containing Asp(OcHx), maintaining a low temperature is crucial to minimize acid-catalyzed aspartimide formation.[5]
-
Evaporate the HF under a stream of nitrogen.
-
6. Peptide Precipitation and Purification:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the washing step 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conclusion
The strategic use of this compound is a highly effective method for mitigating the persistent problem of aspartimide formation in solid-phase peptide synthesis. The steric hindrance provided by the cyclohexyl group significantly reduces the rate of this deleterious side reaction, leading to higher purity and yield of the target peptide. While the use of anhydrous HF in the final cleavage step of Boc-SPPS requires special precautions, the overall robustness of this strategy, particularly for complex and aggregation-prone sequences, makes it an invaluable tool for researchers and professionals in the field of peptide drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can significantly improve the outcome of their peptide synthesis endeavors.
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
A Deep Dive into Peptide Synthesis: A Comparative Technical Guide to Boc and Fmoc Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic and research peptide synthesis, two methodologies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The choice between these two distinct chemical pathways dictates every step of the synthesis, from resin selection to the final cleavage of the desired peptide. This in-depth technical guide provides a comprehensive analysis of the core principles, experimental protocols, and comparative performance of Boc and Fmoc chemistries, empowering professionals in peptide science and drug development to make informed decisions for their synthetic needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the conditions for its removal during the stepwise elongation of the peptide chain.
The Boc Strategy: A Legacy of Acid-Lability
Pioneered by the Nobel laureate R.B. Merrifield, the Boc strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids.[1] Deprotection is achieved through treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3] This reliance on a graduated acid lability forms the basis of the Boc/Bzl protection scheme.[1]
The Fmoc Strategy: The Milder, Orthogonal Approach
Developed as a milder alternative, the Fmoc strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[4] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[5] The side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group, and are removed simultaneously with cleavage from the resin using TFA.[3] This represents a truly orthogonal protection scheme, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms, a key advantage of the Fmoc approach.[6]
Quantitative Performance Comparison
While the optimal choice of strategy is often sequence-dependent, a general comparison of their performance characteristics can be made. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[7]
| Parameter | Boc Strategy | Fmoc Strategy | References |
| Typical Coupling Efficiency | High, but can be affected by aggregation | >99% | [7] |
| Deprotection Conditions | 25-50% TFA in DCM | 20% Piperidine in DMF | [2][5] |
| Deprotection Time | 15-30 minutes | 5-20 minutes (often repeated) | [2][8] |
| Final Cleavage Reagent | Strong acids (HF, TFMSA) | TFA | [3] |
| Crude Purity (General) | Good, can be higher for hydrophobic/aggregating sequences | Generally higher for routine synthesis | [7][] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation | [6] |
Note: The data presented are typical values and can vary significantly based on the peptide sequence, reagents, and specific reaction conditions.
Experimental Protocols
The following are detailed, generalized protocols for key steps in manual Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide) in a reaction vessel.[1]
-
Add dichloromethane (DCM) to the resin (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]
-
Drain the solvent.
2. First Amino Acid Attachment (to Merrifield Resin via Cesium Salt Method):
-
The first Boc-protected amino acid is typically attached to the resin via an ester linkage. The cesium salt method is commonly used to minimize racemization.[2]
-
Dissolve the Boc-amino acid in methanol and neutralize it with an aqueous solution of cesium carbonate to a pH of 7.0.
-
Evaporate the solution to dryness to obtain the Boc-amino acid cesium salt.
-
Dissolve the dried cesium salt in DMF.
-
Add the solution to the swollen Merrifield resin and heat at 50°C for 12-24 hours.[10]
-
Wash the resin thoroughly with DMF, followed by methanol and DCM, and then dry under vacuum.
3. Boc SPPS Cycle (for each subsequent amino acid):
-
Step 1: Boc Deprotection
-
Step 2: Neutralization
-
Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin.[11]
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash with DCM (3-5 times).
-
-
Step 3: Amino Acid Coupling (using DCC/HOBt)
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.[12]
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM.[12]
-
Allow the mixture to pre-activate for 10-15 minutes at 0°C.
-
Filter the solution to remove the dicyclohexylurea (DCU) precipitate.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.
-
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to 0°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.[10]
-
Carefully evaporate the HF under vacuum.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.
-
Dry the crude peptide under vacuum.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a reaction vessel.[13]
-
Add DMF to the resin (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]
-
Drain the solvent.
2. First Amino Acid Attachment (to Rink Amide Resin):
-
If starting with a pre-loaded resin, this step is omitted. If starting with the base resin, the first amino acid is coupled after an initial Fmoc deprotection of the resin's functional group.
-
For Rink Amide resin, perform an initial Fmoc deprotection with 20% piperidine in DMF for 20 minutes.[8]
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid using a standard coupling protocol (e.g., HBTU/DIEA).[14]
3. Fmoc SPPS Cycle (for each subsequent amino acid):
-
Step 1: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the peptide-resin.[5]
-
Agitate the mixture for 5-10 minutes at room temperature.[11]
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[11]
-
Wash the resin thoroughly with DMF (5-7 times).[11]
-
-
Step 2: Amino Acid Coupling (using HBTU/DIEA)
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents) in a minimal amount of DMF.[8]
-
Add DIEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
Monitor the reaction completion using the Kaiser test.
-
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For simpler peptides, a mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) is often sufficient.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.
-
Dry the crude peptide under vacuum.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the cyclical nature and key chemical transformations in both Boc and Fmoc SPPS.
Caption: Cyclical workflow of Boc solid-phase peptide synthesis.
Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.
Caption: Orthogonality comparison of Boc and Fmoc strategies.
Choosing the Right Strategy: A Critical Decision
The selection between Boc and Fmoc chemistry is a pivotal decision in peptide synthesis. The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, high degree of orthogonality, and compatibility with automated synthesis, especially for complex and modified peptides.[6]
However, the Boc/Bzl strategy, with its long and successful history, remains a robust and valuable option, particularly for the synthesis of long or aggregation-prone peptide sequences.[] The repetitive acidic treatments in Boc chemistry can help to disrupt secondary structures that may hinder coupling reactions. For certain industrial-scale productions with well-established protocols, Boc chemistry continues to be a reliable workhorse.
Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both Boc and Fmoc SPPS is essential for researchers, scientists, and drug development professionals to select the optimal strategy for the successful synthesis of their target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, Solid-Phase Peptide Synthesis (SPPS) remains an indispensable technique for the creation of custom peptides. Developed by R. Bruce Merrifield, a feat that earned him the Nobel Prize in Chemistry in 1984, SPPS revolutionized the field by anchoring the growing peptide chain to an insoluble solid support.[1][2][3] This innovation simplifies the synthesis process, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, thereby driving reactions to completion and enabling automation.[3][4][5]
This in-depth technical guide explores the core principles of SPPS, providing a detailed overview of the fundamental chemistries, experimental protocols, and critical considerations for the successful synthesis of high-purity peptides.
The Fundamental Principle of SPPS
The core concept of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric resin.[2][4] The synthesis typically proceeds from the C-terminus to the N-terminus.[4][6] Each cycle of amino acid addition consists of three main steps: deprotection of the N-terminal protecting group of the resin-bound peptide, washing, and coupling of the next N-terminally protected amino acid.[5] This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[2][7][8]
Key Components of Solid-Phase Peptide Synthesis
The success of SPPS is highly dependent on the careful selection of its key chemical components: the solid support (resin), linkers, protecting groups, and coupling reagents.
Solid Supports: Resins
The solid support is typically a polymeric resin in the form of beads, with polystyrene cross-linked with divinylbenzene being a common choice.[1][9][10] The physical and chemical properties of the resin, such as its swelling capacity in various solvents, are crucial for the accessibility of reagents to the growing peptide chain.[9][10][11]
Linkers
Linkers are chemical moieties that connect the nascent peptide chain to the solid support.[12] The choice of linker is critical as it determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for the final cleavage step.[6][12]
Protecting Groups
To ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids must be temporarily blocked or "protected." SPPS primarily utilizes two orthogonal protection strategies: Boc/Bzl and Fmoc/tBu.[13]
-
Boc/Bzl Strategy: This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection.[8][14] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][15]
-
Fmoc/tBu Strategy: This is currently the more dominant approach and employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[8][16] The orthogonality of this scheme allows for milder overall reaction conditions.[13][16]
Coupling Reagents
Coupling reagents, also known as activating agents, facilitate the formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the resin-bound peptide.[6][17] Common classes of coupling reagents include carbodiimides (e.g., DIC) and onium salts (e.g., HBTU, HATU).[7][17][18]
The SPPS Workflow: A Step-by-Step Overview
The entire process of SPPS can be visualized as a cycle of repeating steps, culminating in the final cleavage and purification of the desired peptide.
Quantitative Data in SPPS
The efficiency and success of SPPS can be evaluated through several quantitative parameters.
| Parameter | Typical Values/Ranges | Significance |
| Resin Loading Capacity | 0.2 - 1.0 mmol/g | Dictates the amount of the initial amino acid that can be attached to the resin. Lower loading is often preferred for long or difficult sequences to minimize steric hindrance.[12] |
| Coupling Efficiency | > 99% per step | Crucial for the overall yield and purity of the final peptide. Even small inefficiencies compound over many cycles. |
| Overall Theoretical Yield | Highly variable (e.g., 99.5% per step for a 70-mer results in a 50% overall yield)[19] | The theoretical maximum yield is a product of the efficiency of each step. |
| Crude Peptide Purity | 75-85% (sequence dependent)[20] | The purity of the peptide after cleavage before purification. It is influenced by the success of each synthesis step. |
Experimental Protocols
The following are generalized protocols for the key stages of Fmoc and Boc-based SPPS.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a reaction vessel.[9][21]
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF), to cover the resin.[10]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]
2. First Amino Acid Loading (Example for Wang Resin):
-
In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and an activating agent like HOBt (2-5 equivalents) in a minimal amount of DMF.[10]
-
Add a coupling reagent such as DIC (2-5 equivalents) and allow for pre-activation for 5-10 minutes.[10]
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[10]
3. Fmoc Deprotection:
-
Drain the solvent from the resin and add a 20% (v/v) solution of piperidine in DMF.[9][21]
-
Agitate for 5-10 minutes at room temperature.[10]
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[10]
-
Wash the resin thoroughly with DMF.[10]
4. Amino Acid Coupling (Example with HATU):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.[10]
-
Add a base, such as diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the amino acid.[10]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.[20]
5. Monitoring the Coupling Reaction (Kaiser Test):
-
The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[2][22] A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) signifies a complete reaction.[22]
-
Procedure:
6. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it thoroughly.[18]
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9] For peptides with sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 1,2-ethanedithiol (EDT) are added.[18]
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[9][18]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[18]
-
Collect the precipitated peptide by centrifugation and wash it with cold ether.[18]
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[7]
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 15-25 minutes.[7]
3. Neutralization:
-
Wash the resin with DCM and then neutralize the resulting ammonium salt with a 5-10% solution of DIPEA in DCM.
4. Amino Acid Coupling:
-
Dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.[7]
-
Add this solution to the neutralized peptide-resin, followed by the addition of DIPEA (4-6 equivalents) to initiate coupling.[7]
-
Agitate for 1-2 hours at room temperature.[7]
5. Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic, requiring a specialized apparatus and safety precautions. [5][23]
-
The dried peptide-resin is placed in a reaction vessel of the HF apparatus.
-
A scavenger mixture (e.g., anisole) is added.[15]
-
Liquid HF is distilled into the reaction vessel, and the reaction proceeds for about 1 hour at 0°C.[5][15]
-
The HF is then evaporated under vacuum.[15]
-
The crude peptide is precipitated and washed with cold diethyl ether.[5]
Alternative Cleavage with TFMSA:
-
Trifluoromethanesulfonic acid (TFMSA) can be used as a less hazardous alternative to HF, although it may not be as effective for removing all protecting groups.[15][24]
Purification and Analysis
Following cleavage, the crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][25] The peptide solution is loaded onto a C18 column, and a gradient of increasing organic solvent (commonly acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA, is used to elute the peptide and separate it from impurities.[25][26] Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.[25]
Conclusion
Solid-phase peptide synthesis has fundamentally transformed the landscape of peptide chemistry, enabling the routine synthesis of complex peptides for a myriad of applications in research and drug development. A thorough understanding of the core principles, the interplay of the chemical components, and adherence to detailed experimental protocols are paramount for the successful and efficient production of high-purity synthetic peptides. As the field continues to evolve, the foundational principles of SPPS will undoubtedly remain a cornerstone of peptide science.
References
- 1. reddit.com [reddit.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abyntek.com [abyntek.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. chempep.com [chempep.com]
- 15. chempep.com [chempep.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. peptide.com [peptide.com]
- 25. bachem.com [bachem.com]
- 26. agilent.com [agilent.com]
The Alchemist's Art: A Technical Guide to Protecting Groups in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor is akin to a masterful orchestration, where each reactive functional group must be guided to perform its role at the opportune moment. The unsung heroes of this molecular symphony are the protecting groups , transient chemical modifications that shield reactive functionalities, preventing a cacophony of unwanted side reactions and ensuring the fidelity of the final peptide product. This in-depth technical guide delves into the core principles of protecting group chemistry, providing a comprehensive overview of the most prevalent strategies, quantitative comparisons of their performance, and detailed experimental protocols for their application and removal.
The Core Principle: Orthogonal Protection
At the heart of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), lies the principle of orthogonal protection . This elegant strategy employs a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity.[1][2] A typical peptide synthesis strategy involves three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting the temporary or permanent protecting groups.[2]
This multi-layered protection scheme allows for precise control over the synthetic process, enabling the construction of complex peptide architectures.
The Two Pillars of Peptide Synthesis: Boc/Bzl and Fmoc/tBu Strategies
Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approaches. The choice between them depends on the target peptide's sequence, complexity, and the desired final modifications.[][4]
The Boc/Bzl strategy is the classic approach, relying on graded acid lability. The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[][5]
The Fmoc/tBu strategy is a milder alternative that has become the more widely used method.[] The base-labile Fmoc group is used for temporary Nα-protection and is cleaved with a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[6] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[6]
Figure 1: Comparison of Boc/Bzl and Fmoc/tBu orthogonal protection strategies in peptide synthesis.
Data Presentation: A Quantitative Comparison
The selection of a protecting group strategy is a critical decision that impacts yield, purity, and the potential for side reactions. The following tables summarize key quantitative data to aid in this selection process.
Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.[3][6][7]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-Dimethylformamide (DMF) |
| Nα-Deprotection Conditions | Strongly acidic (pH 1–2) | Mildly basic (pH 10–12) |
| Side-Chain Protecting Groups | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA) | Trifluoroacetic Acid (TFA) with scavengers |
| Orthogonality | Quasi-orthogonal | Fully orthogonal |
| Advantages | Robust, well-established; better for long or hydrophobic sequences prone to aggregation. | Milder deprotection conditions; suitable for acid-sensitive peptides; amenable to automation. |
| Disadvantages | Harsh final cleavage conditions; requires specialized equipment. | Potential for diketopiperazine formation; aggregation can be an issue. |
Table 2: Quantitative Comparison of Cleavage Kinetics for Arginine Side-Chain Protecting Groups.[8][9]
| Protecting Group | Deprotection Conditions | Time | % Cleavage | Reference |
| Pbf | 95% TFA, 2.5% H₂O, 2.5% TIS | 3 hours | ~69% | [7] |
| Pmc | 95% TFA, 2.5% H₂O, 2.5% TIS | 3 hours | ~46% | [7] |
| Mtr | 95% TFA, 2.5% H₂O, 2.5% TIS | Up to 24 hours | Variable | [7] |
| MIS | 1:1 TFA/DCM | 30 min | 100% | [8] |
| Pbf | 1:1 TFA/DCM | 30 min | 4% | [8] |
Table 3: Racemization of Histidine with Different Side-Chain Protecting Groups.[10][11]
| Protected Histidine Derivative | Coupling Reagent | % D-Isomer Formation (Typical) |
| Fmoc-His(Trt)-OH | HBTU/HOBt | 5-15% |
| Fmoc-His(Boc)-OH | HATU | <1% |
| Fmoc-His(Bom)-OH | DIC/HOBt | <1% |
| Boc-His(Dnp)-OH | DCC/HOBt | <2% |
Table 4: Stability of Cysteine S-Protecting Groups in Acidic Conditions.[12]
| Protecting Group | Reagent | Time | Temperature | % Deprotection |
| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete) |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete) |
| Diphenylmethyl (Dpm) | 95% TFA | 2 hours | Room Temp. | >95% (complete) |
| tert-Butyl (tBu) | 95% aq. TFA | 2 hours | Room Temp. | Stable |
| Acetamidomethyl (Acm) | 95% aq. TFA | 2 hours | Room Temp. | Stable |
A Gallery of Protecting Groups for Amino Acid Side Chains
The diverse functionalities of amino acid side chains necessitate a wide array of protecting groups. The choice of protecting group is dictated by its stability to the Nα-deprotection conditions and its lability during the final cleavage step.
-
Lysine (Lys): The ε-amino group is commonly protected with Boc in the Fmoc strategy and with 2-chlorobenzyloxycarbonyl (2-Cl-Z) in the Boc strategy.[1] For orthogonal strategies allowing for side-chain modification, groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Mtt (4-methyltrityl) are employed, as they can be removed under specific conditions without affecting other protecting groups.[2][9]
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): The side-chain carboxyl groups are typically protected as tert-butyl (tBu) esters in the Fmoc strategy and as benzyl (Bzl) or cyclohexyl (cHex) esters in the Boc strategy.[1]
-
Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl groups are protected as tBu ethers in the Fmoc strategy and as Bzl ethers in the Boc strategy.[1]
-
Cysteine (Cys): The thiol group is highly nucleophilic and prone to oxidation. Common protecting groups include Trt (trityl), Acm (acetamidomethyl), and tBu.[1] The choice depends on the desired disulfide bond formation strategy. Mmt (4-methoxytrityl) is more acid-labile than Trt and can be selectively removed on-resin.[9]
-
Arginine (Arg): The guanidinium group is strongly basic and requires robust protection. Sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are common in Fmoc synthesis.[7] Pbf is generally preferred due to its greater acid lability compared to Pmc and Mtr.[7]
-
Histidine (His): The imidazole ring is a notorious source of racemization.[10][11] Protecting groups like Trt are widely used, but for sequences prone to racemization, Boc or Bom (benzyloxymethyl) protection on the imidazole ring is more effective.[10][12]
-
Tryptophan (Trp): The indole side chain is susceptible to oxidation and alkylation during acid-mediated cleavage. It is often protected with a Boc group.[11]
Experimental Protocols: The Chemist's Bench Guide
The following protocols provide detailed methodologies for key experiments in peptide synthesis.
Protocol 1: Nα-Boc Protection of an Amino Acid
This protocol describes the general procedure for the introduction of the Boc protecting group onto the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or triethylamine (TEA)
-
Solvent: 1,4-Dioxane/Water or Tetrahydrofuran (THF)/Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: Nα-Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines a single cycle of Fmoc deprotection on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling step.
Figure 2: A typical cycle in Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Protocol 3: Final Cleavage and Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the general procedure for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v for peptides with sensitive residues, or a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for many standard peptides).
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the pre-chilled cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: On-Resin Peptide Cyclization (Lactam Bridge Formation)
This protocol outlines a general procedure for the formation of a side-chain to side-chain lactam bridge on the solid support. This example involves the cyclization between the side chains of aspartic acid and lysine.
Materials:
-
Fully protected linear peptide-resin with orthogonal protecting groups on the side chains of Asp (e.g., O-allyl) and Lys (e.g., Alloc).
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).
-
Coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA).
-
DMF
Procedure:
-
Selective Deprotection: Swell the peptide-resin in DMF. Treat the resin with a solution of the palladium catalyst and scavenger in DCM or DMF to remove the allyl and Alloc protecting groups from the Asp and Lys side chains, respectively.
-
Washing: Wash the resin thoroughly with DMF, a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, and then again with DMF.
-
On-Resin Cyclization: Add a solution of the coupling reagent and base in DMF to the resin. Agitate the mixture at room temperature for 12-24 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin thoroughly with DMF.
-
The cyclized peptide can then be cleaved from the resin using the standard TFA cleavage protocol.
Figure 3: General workflow for on-resin peptide cyclization via lactam bridge formation.
Conclusion
The strategic use of protecting groups is the bedrock of successful peptide synthesis. A thorough understanding of the principles of orthogonal protection, the nuances of the Boc/Bzl and Fmoc/tBu strategies, and the specific characteristics of various side-chain protecting groups is indispensable for any researcher in the field. By carefully selecting the appropriate protecting group scheme and meticulously executing the corresponding experimental protocols, scientists can navigate the complexities of peptide chemistry to synthesize a vast array of peptides with high purity and yield, paving the way for new discoveries in biology and medicine.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Boc-Asp(OcHx)-OH: Suppliers, Purity, and Application in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to the success of peptide synthesis. Boc-Asp(OcHx)-OH (N-α-t-Boc-L-aspartic acid β-cyclohexyl ester) is a critical building block in Boc solid-phase peptide synthesis (SPPS), specifically utilized to minimize the formation of aspartimide, a common side reaction that can compromise peptide purity and yield. This guide provides an in-depth overview of this compound, including a comparative summary of suppliers, purity information, and a general experimental workflow for its application.
Supplier and Purity Information
The quality and purity of this compound can vary between suppliers. The following table summarizes publicly available data from various chemical vendors. It is important to note that for lot-specific data, researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier.[1]
| Supplier/Brand | Purity Specification | Analytical Method | CAS Number | Molecular Weight | Melting Point (°C) |
| HENAN SUNLAKE ENTERPRISE CORPORATION | 98% | Not Specified | 73821-95-1 | 315.36 | Not Specified |
| Sigma-Aldrich | ≥98.0% | Titration (T) | 73821-95-1 | 315.36 | 93-95 |
| Novabiochem (Merck) | ≥98% | TLC | 73821-95-1 | 315.36 | 93-95 |
| Shaanxi Dideu Medichem Co. Ltd. | 99.0% min | Not Specified | 73821-95-1 | Not Specified | Not Specified |
| Hangzhou ICH Biofarm Co., Ltd. | 99% | Not Specified | 73821-95-1 | Not Specified | Not Specified |
| PeptaNova | ≥99.50% | HPLC | 112898-18-7 (D-form) | 315.36 | Not Specified |
| Aapptec Peptides | Not Specified | Not Specified | 73821-95-1 | 315.4 | Not Specified |
| TargetMol | Not Specified | Not Specified | 73821-95-1 | Not Specified | Not Specified |
| Benchchem | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Alkali Scientific | Not Specified | Not Specified | 73821-95-1 | Not Specified | Not Specified |
| ChemicalBook | 98% | Not Specified | 73821-95-1 | Not Specified | Not Specified |
Application in Peptide Synthesis: Minimizing Aspartimide Formation
Aspartimide formation is a significant challenge in peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Ser, or Asp-His. This intramolecular cyclization reaction leads to a succinimide derivative, which can then rearrange to form a mixture of α- and β-aspartyl peptides, resulting in impurities that are difficult to separate.
The use of the bulky cyclohexyl (OcHx) ester for the side-chain protection of aspartic acid in this compound sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group, thereby significantly reducing the rate of aspartimide formation.[2]
General Experimental Workflow for Boc-SPPS
The following diagram illustrates a generalized workflow for the incorporation of an Asp residue using this compound in Boc solid-phase peptide synthesis.
Caption: Generalized workflow for Boc solid-phase peptide synthesis (SPPS) incorporating this compound.
Experimental Protocols
Detailed experimental protocols for peptide synthesis can be complex and are often optimized for specific peptide sequences and scales. However, a general protocol for the coupling step involving this compound is outlined below.
Materials:
-
Peptide synthesis resin (e.g., Merrifield resin) with the N-terminal Boc group removed and the resin neutralized.
-
This compound
-
Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt)
-
Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIEA), if using HBTU/HOBt)
General Coupling Protocol (DCC/HOBt):
-
Pre-activation: Dissolve this compound (e.g., 3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF. Add this solution to the resin.
-
Coupling Reaction: Add DCC (3 equivalents, dissolved in DCM) to the resin mixture.
-
Reaction Time: Allow the reaction to proceed for a specified time, typically 2-4 hours, with gentle agitation. The progress of the reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing: After the coupling is complete (negative ninhydrin test), wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Deprotection: The N-terminal Boc group is then removed with a solution of trifluoroacetic acid (TFA) in DCM to prepare for the coupling of the next amino acid.
For cleavage of the completed peptide from the resin and removal of the side-chain protecting groups, including the cyclohexyl ester, a strong acid such as anhydrous hydrogen fluoride (HF) is typically employed. Specific cleavage protocols and "scavenger" cocktails are chosen based on the overall amino acid composition of the peptide.
Logical Relationship: Aspartimide Formation and Mitigation
The following diagram illustrates the logical relationship between the structural features of an aspartic acid residue in a peptide and the strategy to mitigate the formation of the undesirable aspartimide side product.
Caption: Logical diagram illustrating the mitigation of aspartimide formation using this compound.
References
Methodological & Application
Boc-Asp(OcHx)-OH solid-phase peptide synthesis protocol
An Application Note and Protocol for Solid-Phase Peptide Synthesis (SPPS) with Boc-Asp(OcHx)-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy remains a robust and valuable method for creating synthetic peptides. A significant challenge in Boc-SPPS is the acid-catalyzed side reaction known as aspartimide formation, which can compromise the purity and yield of the final peptide. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2] The use of N-α-Boc-L-aspartic acid β-cyclohexyl ester (this compound) is a key strategy to mitigate this issue. The cyclohexyl ester provides enhanced stability for the aspartic acid side chain, minimizing the formation of the cyclic aspartimide intermediate during both the repetitive acidolytic Nα-Boc deprotection steps and the final strong acid cleavage from the resin.[1][2][3]
This document provides detailed application notes and a comprehensive protocol for the use of this compound in Boc-SPPS, intended for researchers, scientists, and professionals in drug development.
Application Notes: The Aspartimide Problem
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. In Boc-SPPS, this reaction is primarily catalyzed by acid. While some formation can occur during the synthesis cycles, it is a significant risk during the final cleavage with strong acids like hydrogen fluoride (HF).[2]
The resulting aspartimide intermediate is unstable and can hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer, which are often difficult to separate by HPLC due to similar retention times and identical mass.[4] The propensity for this reaction is highly sequence-dependent, with Asp-Gly being particularly problematic due to the lack of steric hindrance.[2][3]
The primary advantage of this compound lies in the increased acid stability of the cyclohexyl (OcHx) ester compared to the more commonly used benzyl (OBzl) ester. This bulkier, more stable protecting group significantly reduces the rate of acid-catalyzed cyclization, leading to a higher purity of the target peptide.[2]
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group Derivative | Side-Chain Ester | Relative Stability to TFA | Susceptibility to Aspartimide Formation | Primary Application |
| This compound | Cyclohexyl (OcHx) | High | Minimal [2][3] | Recommended for Asp-Gly or other susceptible sequences to prevent side reactions. |
| Boc-Asp(OBzl)-OH | Benzyl (Bzl) | Moderate | High[1] | General use, but carries a high risk of aspartimide formation in problematic sequences. |
Table 2: General Boc-SPPS Cycle Parameters
| Step | Reagent / Solvent | Typical Duration | Repetitions | Purpose |
| 1. Swelling | Dichloromethane (DCM) | 30-60 min | 1 | Prepares the resin for synthesis. |
| 2. Nα-Boc Deprotection | 50% TFA in DCM | 1 x 2 min, 1 x 20 min | 1 | Removes the temporary N-terminal Boc group. |
| 3. Washing | DCM, Isopropanol (IPA), DCM | 1 min per wash | 2x, 2x, 3x | Removes TFA and byproducts. |
| 4. Neutralization | 5-10% DIEA in DCM | 2 x 2 min | 1 | Converts the N-terminal ammonium salt to a free amine for coupling. |
| 5. Washing | DCM | 1 min per wash | 5x | Removes excess base. |
| 6. Coupling | Boc-AA (3 eq), Activator (e.g., HBTU/HOBt, DIC), DIEA in DMF/DCM | 1-2 hours | 1-2 | Forms the new peptide bond. |
| 7. Washing | DMF, DCM | 1 min per wash | 3x, 3x | Removes excess reagents and byproducts. |
| 8. Monitoring (Optional) | Kaiser (Ninhydrin) Test | ~5 min | 1 | Confirms the completion of the coupling reaction (absence of free primary amines).[5] |
Experimental Protocols
This protocol outlines a standard manual Boc-SPPS procedure for synthesizing a peptide on a 0.1 mmol scale using a Merrifield or PAM resin.
Materials and Reagents:
-
Peptide synthesis grade resins (e.g., Merrifield, PAM)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Diethyl ether (cold)
-
Kaiser test kit
Procedure:
1. Resin Preparation: a. Place the resin (e.g., 0.1 mmol) in a reaction vessel. b. Swell the resin in DCM for 30-60 minutes with gentle agitation. c. Drain the DCM.
2. First Amino Acid Coupling (if not pre-loaded): a. Follow a standard protocol for coupling the C-terminal amino acid to the specific resin type (e.g., Cesium salt method for Merrifield resin).
3. Standard Synthesis Cycle (for each amino acid): a. Nα-Boc Deprotection: i. Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain. ii. Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[6] iii. Drain the solution. b. Washing: i. Wash the resin with DCM (2 times). ii. Wash with Isopropanol (IPA) (2 times) to remove TFA azeotropically. iii. Wash with DCM (3 times).[6] c. Neutralization: i. Add a solution of 5-10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. ii. Repeat the neutralization step once more.[5][7] d. Washing: i. Wash the resin thoroughly with DCM (5 times) to remove all traces of base. e. Amino Acid Coupling (incorporating this compound or other amino acids): i. In a separate vial, dissolve the Boc-amino acid (e.g., 0.3 mmol, 3 eq) and an activating agent (e.g., HBTU, 0.3 mmol) in DMF. ii. Add DIEA (0.6 mmol, 6 eq) to the activation mixture. iii. Immediately add the activated amino acid solution to the resin. iv. Agitate the mixture for 1-2 hours at room temperature. f. Monitoring and Washing: i. Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step. ii. Once coupling is complete, drain the reaction solution. iii. Wash the peptide-resin with DMF (3 times) followed by DCM (3 times). The resin is now ready for the next cycle.
4. Final Cleavage and Deprotection (HF Cleavage): *WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus. a. Dry the peptide-resin thoroughly under vacuum. b. Place the dried peptide-resin in the HF reaction vessel. c. Add a scavenger mixture (e.g., 1 mL of anisole or thioanisole) to the vessel. d. Cool the vessel to 0°C. e. Carefully distill anhydrous HF (approx. 10 mL) into the vessel. f. Stir the mixture at 0°C for 1-2 hours. g. Remove the HF by vacuum distillation.
5. Peptide Precipitation and Purification: a. Wash the residue with cold diethyl ether to precipitate the crude peptide. b. Centrifuge or filter to collect the peptide. c. Repeat the ether wash two more times. d. Dry the crude peptide under vacuum. e. Dissolve the peptide in a suitable aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase HPLC. f. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizations
Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols for Coupling Boc-Asp(OcHx)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-α-Boc-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH) is a critical building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amine, while the cyclohexyl (cHex) ester protects the β-carboxyl group of the aspartic acid side chain. The primary advantage of the cyclohexyl ester over more traditional protecting groups like the benzyl (Bzl) ester is its increased stability to the acidic conditions used for Boc deprotection (typically trifluoroacetic acid, TFA) and its significant role in minimizing a common and problematic side reaction: aspartimide formation.[1][2]
Aspartimide formation occurs via an intramolecular cyclization, where the backbone amide nitrogen attacks the side-chain ester. This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3][4] While this side reaction can occur under both acidic and basic conditions, in Boc-SPPS it is a considerable risk during the final cleavage step with strong acids like hydrogen fluoride (HF).[1] The steric bulk and acid stability of the cyclohexyl ester make this compound the preferred derivative for synthesizing peptides prone to this side reaction, ensuring higher purity and yield of the target peptide.[1]
These application notes provide an overview of the recommended coupling methods, detailed experimental protocols, and troubleshooting guidance for the efficient incorporation of this compound into peptide sequences using SPPS.
Key Considerations for Coupling
Successful incorporation of this compound requires careful selection of coupling reagents and reaction conditions to ensure high efficiency while preventing side reactions.
-
Activation: The carboxylic acid of this compound must be activated to facilitate amide bond formation. Common methods include the use of carbodiimides (e.g., DIC) with an additive (e.g., HOBt) or pre-formed active esters using uronium/aminium salt-based reagents (e.g., HBTU, HATU).
-
Neutralization: Following the TFA-mediated deprotection of the N-terminal Boc group, the resulting ammonium trifluoroacetate salt must be neutralized to the free amine before coupling. To minimize potential side reactions catalyzed by excess base, in situ neutralization protocols are highly recommended.[1][5] These protocols combine the neutralization and coupling steps, ensuring the deprotected amine is immediately available to react with the activated amino acid.[4][6]
-
Monitoring: The completion of the coupling reaction should be monitored using a qualitative method like the Kaiser (ninhydrin) test, which detects the presence of free primary amines on the resin.[7] A negative Kaiser test indicates a complete reaction.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency. The following table summarizes common reagents used in Boc-SPPS and their suitability for coupling this compound.
| Coupling Reagent/Method | Activating Agent | Base (for neutralization) | Typical Reaction Time | Advantages | Considerations/Potential Issues |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide (DIC) / 1-Hydroxybenzotriazole (HOBt) | Diisopropylethylamine (DIPEA) | 1 - 4 hours | Cost-effective, low racemization when HOBt is used. | DIC can lead to the formation of insoluble N,N'-diisopropylurea byproduct. HOBt has potential explosive properties when dry. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Diisopropylethylamine (DIPEA) | 30 - 60 minutes | Fast reaction rates, high efficiency, stable reagent. | Can cause guanidinylation of the N-terminal amine if not pre-activated before addition to the resin.[4] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Diisopropylethylamine (DIPEA) / 2,4,6-Collidine | 30 - 60 minutes | Highly efficient, especially for sterically hindered couplings. Lower racemization potential than HBTU. | Higher cost compared to other reagents. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Diisopropylethylamine (DIPEA) | 30 - 90 minutes | High coupling efficiency, particularly useful for difficult sequences. | Byproducts can be difficult to remove. |
Experimental Protocols
The following protocols outline the standard cycle for coupling a single this compound residue in a manual SPPS workflow. The procedure assumes a starting peptide-resin with a free N-terminal amine that has just been deprotected and neutralized.
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
This protocol must be performed before each coupling cycle.
-
Resin Washing: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min).
-
Boc Deprotection:
-
Washing:
-
Wash the resin with DCM (3 x 1 min).
-
Wash with isopropanol (IPA) to shrink the resin and help remove residual TFA (2 x 1 min).[3]
-
Wash again with DCM (3 x 1 min) to prepare for neutralization.
-
-
Neutralization (Standard):
-
Add a solution of 10% DIPEA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove excess base.
-
Protocol 2: Coupling of this compound using HBTU with In Situ Neutralization
This is the recommended protocol for minimizing base-contact time and potential side reactions.
Materials:
-
Peptide-resin (post-TFA deprotection and washed as per Protocol 1, steps 1-3)
-
This compound (3 equivalents relative to resin loading)
-
HBTU (3 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation:
-
In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF.
-
Add DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. Do not wait longer as it may lead to undesired side reactions.
-
-
Coupling:
-
Add the activated amino acid solution to the washed, TFA-salt form of the peptide-resin. The DIPEA in the activation mixture will neutralize the resin in situ.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Monitoring:
-
Take a small sample of resin beads and perform the Kaiser test.
-
If the test is positive (blue beads), extend the coupling time by 30 minutes and re-test. If it remains positive, a recoupling may be necessary.
-
If the test is negative (yellow/colorless beads), the reaction is complete.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min).
-
The resin is now ready for the next deprotection cycle.
-
Protocol 3: Coupling of this compound using DIC/HOBt
Materials:
-
Peptide-resin (post-deprotection and neutralization as per Protocol 1)
-
This compound (3 equivalents)
-
HOBt (3 equivalents)
-
DIC (3 equivalents)
-
DMF and DCM
Procedure:
-
Preparation:
-
In a separate vessel, dissolve this compound and HOBt in DMF.
-
-
Coupling:
-
Add the this compound/HOBt solution to the neutralized peptide-resin.
-
Add DIC to the resin slurry.
-
Agitate the reaction vessel at room temperature for 1-4 hours.
-
-
Monitoring:
-
Perform the Kaiser test to check for reaction completion. If the test is positive after 2 hours, allow the reaction to proceed longer or consider a recoupling.
-
-
Washing:
-
Once the Kaiser test is negative, drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Mandatory Visualizations
Diagram 1: General Boc-SPPS Workflow
Caption: Workflow for a single amino acid coupling cycle in Boc-SPPS.
Diagram 2: Aspartimide Formation Side Reaction
Caption: Mechanism of aspartimide formation and subsequent ring opening.
Diagram 3: Decision Logic for Coupling Strategy
Caption: Decision tree for selecting an appropriate coupling reagent.
References
Application Notes and Protocols: Deprotection of the Boc Group in Boc-Asp(OcHx)-OH Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The synthesis of peptides containing aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities and reduced yields.[3][4] The use of a cyclohexyl ester (cHex) for the side-chain protection of aspartic acid, as in Boc-Asp(OcHx)-OH, is a well-established strategy to minimize this side reaction, particularly in Boc-based solid-phase peptide synthesis (SPPS).[3][5] This document provides detailed application notes and protocols for the deprotection of the Boc group from this compound, offering a comparative overview of the most common acidic deprotection methods.
Deprotection Methods: A Comparative Overview
The selection of the deprotection method is critical and depends on factors such as the presence of other acid-labile groups, the desired salt form of the product, and the scale of the reaction. The two most prevalent methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1]
Data Presentation: Comparison of Deprotection Reagents
| Parameter | Method 1: Trifluoroacetic Acid (TFA) | Method 2: Hydrochloric Acid (HCl) |
| Typical Reagents | 20-50% TFA in Dichloromethane (DCM)[1] | 4M HCl in Dioxane or Ethyl Acetate[1][2] |
| Reaction Time | Generally 30 minutes to 2 hours at room temperature.[1] | Can be rapid (e.g., 30 minutes) or require several hours depending on concentration and solvent.[1] |
| Typical Yield | High to quantitative.[1] | High to quantitative.[1] |
| Product Purity | Generally high; the resulting TFA salt can sometimes be an oil, making isolation challenging.[1] | Often high; the hydrochloride salt is frequently a crystalline solid, which can simplify purification.[1] |
| Aspartimide Formation | Low with the cyclohexyl ester protecting group. One study on a tetrapeptide showed that the cyclohexyl ester resulted in significantly less aspartimide formation compared to the benzyl ester under acidic conditions.[6] | Generally low with the cyclohexyl ester. The stability of the OcHx group under acidic conditions helps to suppress this side reaction.[7] |
| Advantages | Highly effective and volatile, allowing for easy removal of excess reagent and solvent.[2] | Cost-effective and readily available. The crystalline nature of the product salt is advantageous.[1][2] |
| Disadvantages | Corrosive and toxic. Can be less selective if other acid-sensitive groups are present.[2] | Can be less selective and may lead to chlorinated byproducts in some cases. Dioxane is a suspected carcinogen.[2][8] |
Experimental Protocols
The following are detailed methodologies for the deprotection of this compound using TFA and HCl.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the Boc group using a solution of TFA in DCM.[9]
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Upon completion, remove the solvent and excess TFA under reduced pressure. b. Dissolve the residue in an appropriate organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected H-Asp(OcHx)-OH as the free amine or its TFA salt prior to neutralization.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative method using a solution of HCl in dioxane, which often results in the precipitation of the hydrochloride salt of the deprotected amino acid.[9]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask with a magnetic stir bar.
-
Addition of HCl Solution: Add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl per equivalent of substrate).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Product Isolation: a. Upon completion, the product often precipitates as the hydrochloride salt. b. The solid can be collected by filtration. c. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities. d. Dry the resulting solid under vacuum to obtain the pure H-Asp(OcHx)-OH·HCl.
Mandatory Visualization
The following diagrams illustrate the chemical pathways and experimental workflows for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cleavage of Peptides Containing Boc-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities that are difficult to separate and may compromise the biological activity of the final peptide.[1] The use of the β-cyclohexyl ester protecting group for aspartic acid, Boc-Asp(OcHx)-OH, is a well-established strategy to minimize this side reaction during solid-phase peptide synthesis (SPPS).[2][3] The bulky cyclohexyl group sterically hinders the intramolecular cyclization that leads to aspartimide formation.[2] While the OcHx group provides excellent protection during peptide chain assembly, its removal during the final cleavage from the resin requires careful consideration of the cleavage cocktail and reaction conditions to ensure high yield and purity of the target peptide.[4]
These application notes provide a comprehensive overview of the recommended cleavage cocktails and detailed protocols for the successful cleavage and deprotection of peptides containing this compound.
Data Presentation: Minimizing Aspartimide Formation with Asp(OcHx)
The primary advantage of using this compound is the significant reduction in aspartimide formation compared to other protecting groups, such as the benzyl ester (OBzl). The following table summarizes the comparative data on aspartimide formation.
| Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Asp(OcHx) | Diisopropylethylamine treatment for 24h | 0.3% | [2] |
| Asp(OBzl) | Diisopropylethylamine treatment for 24h | 51% (170-fold higher than OcHx) | [2] |
| Asp(OcHx) | HF-anisole (9:1, v/v) at 0°C | Rate constant ~3x lower than Asp(OBzl) | [2] |
Comparison of Cleavage Cocktails
The choice of cleavage cocktail is critical for the efficient removal of the OcHx group and other side-chain protecting groups while minimizing side reactions. The most common strong acid cleavage methods used in Boc-SPPS are Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
| Cleavage Cocktail | Typical Composition | Temperature (°C) | Time (hours) | Key Features & Outcomes |
| High HF | 90% HF, 10% Anisole (or other scavengers) | 0 - 5 | 1 - 2 | Gold standard for Boc chemistry. Efficiently cleaves most protecting groups, including Arg(Tos). Requires specialized, HF-resistant apparatus. Can promote acid-catalyzed aspartimide formation.[4][5] |
| Low-High HF | Low: HF:DMS (1:3, v/v) with p-cresol. High: Standard HF cocktail. | 0 - 5 | Low: 2h, High: 1h | Minimizes side reactions. The "low" step uses an SN2 mechanism to remove more labile protecting groups with reduced risk of carbocation-mediated side reactions. The "high" step removes more resistant groups.[6] |
| TFMSA | TFMSA, TFA, Thioanisole, EDT | 0 - 5 | 1 - 2 | Alternative to HF. Does not require a special apparatus. However, it is reported to be inefficient for the removal of the Asp(OcHx) protecting group.[7] Peptides cleaved with TFMSA may have associated salts and scavengers requiring careful work-up.[7] |
| TMSOTf | TMSOTf, TFA, m-cresol, EDT | 0 - 5 | 1 - 2 | Alternative to HF and TFMSA. Generally produces fewer side reactions and less hygroscopic peptide products compared to TFMSA. Does not efficiently remove Arg(Tos), Cys(Acm), or Cys(Bzl) protecting groups.[7] |
Experimental Protocols
Safety Precautions: Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are extremely corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Consult the safety data sheet (SDS) for each reagent before use.
Protocol 1: High HF Cleavage
This protocol is suitable for the final cleavage and deprotection of peptides containing this compound and other acid-labile protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
HF cleavage apparatus
-
Cold anhydrous diethyl ether
-
Stirring vessel (Kel-F or Teflon)
-
Magnetic stirrer
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 1 gram) into the HF-resistant reaction vessel.
-
Scavenger Addition: Add the appropriate scavengers. A common scavenger cocktail is p-cresol:p-thiocresol:dimethyl sulfide:anisole (1:1:6:2 v/v/v/v). For every gram of peptide-resin, use approximately 10 mL of the scavenger mix.
-
HF Distillation: Cool the reaction vessel to -10°C. Carefully distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0-5°C for 1-2 hours. For peptides containing Arg(Tos), a longer reaction time may be necessary.
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the resin with cold anhydrous diethyl ether to remove the cleaved peptide and scavengers.
-
Peptide Isolation: Precipitate the peptide from the ether washings by adding fresh, cold diethyl ether.
-
Washing and Drying: Wash the precipitated peptide several times with cold diethyl ether to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: "Low-High" HF Cleavage
This two-step procedure is designed to minimize side reactions.
Materials:
-
Same as Protocol 1, with the addition of dimethyl sulfide (DMS).
Procedure:
-
"Low" HF Step:
-
To the peptide-resin and scavengers in the reaction vessel, add a mixture of HF and DMS (typically 1:3 v/v).
-
Stir the reaction at 0°C for 2 hours. This step removes the more labile protecting groups via an SN2 mechanism.
-
Remove the "low" HF/DMS mixture under vacuum.
-
-
"High" HF Step:
-
Perform a standard "high" HF cleavage as described in Protocol 1 to cleave the peptide from the resin and remove more resistant protecting groups like Arg(Tos).
-
-
Work-up: Follow steps 6-9 from Protocol 1 for peptide precipitation, isolation, washing, drying, and purification.
Protocol 3: TFMSA Cleavage
Note: TFMSA is generally not recommended for peptides containing Asp(OcHx) due to the inefficient removal of the OcHx protecting group.[7] This protocol is provided for completeness.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, 1,2-ethanedithiol (EDT))
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Cold anhydrous diethyl ether
Procedure:
-
Resin and Scavenger Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar. Add the scavenger mix (e.g., 750 µL of thioanisole/EDT 2:1 v/v).
-
TFA Addition: Chill the flask in an ice bath and add 5 mL of TFA. Stir for 5-10 minutes.
-
TFMSA Addition: Slowly add 500 µL of TFMSA dropwise with vigorous stirring to dissipate the heat generated.
-
Cleavage Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Resin Removal: Filter the resin and wash it twice with fresh TFA.
-
Peptide Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizations
Caption: General workflow for the cleavage and deprotection of peptides from solid support.
Caption: Simplified schematic of aspartimide formation, a side reaction minimized by the OcHx protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.cn]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Long Peptides Using Boc-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long peptides (>30 amino acids) is a formidable challenge in chemical biology and drug development. These complex biomolecules are increasingly important as therapeutics, particularly in areas like personalized cancer vaccines and metabolic disorders. However, their length and often hydrophobic nature lead to significant synthetic difficulties, including incomplete reactions and aggregation of the growing peptide chain. Furthermore, certain amino acid sequences are prone to deleterious side reactions, such as the formation of aspartimide from aspartic acid residues, which can lead to chain termination and the generation of hard-to-separate impurities.
The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy offers significant advantages for the synthesis of long and challenging peptides. The repetitive acid treatment for Boc group removal helps to disrupt interchain hydrogen bonding, thereby minimizing aggregation. A key innovation in Boc-SPPS for sequences containing aspartic acid is the use of N-α-Boc-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH). The bulky cyclohexyl ester side-chain protection sterically hinders the intramolecular cyclization that leads to aspartimide formation, a common and problematic side reaction, especially in long syntheses. Historically, Boc-based SPPS has been shown to result in minimal aspartimide formation, largely due to the use of Asp(OcHx) side-chain protection.[1] This application note provides detailed protocols and data for the use of this compound in the synthesis of long peptides, with a focus on the production of neoantigen-based cancer vaccines.
Advantages of this compound in Long Peptide Synthesis
The selection of the appropriate protecting group for the side chain of aspartic acid is critical for the successful synthesis of long peptides. The use of this compound offers several key advantages over other derivatives, such as Boc-Asp(OBzl)-OH:
-
Suppression of Aspartimide Formation: The primary benefit of the cyclohexyl (OcHx) ester is its ability to significantly reduce the formation of aspartimide. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. The bulky cyclohexyl group sterically shields the β-carboxyl group, preventing the nucleophilic attack by the backbone amide nitrogen that initiates cyclization. The use of a β-cyclohexyl (OcHx) ester is known to significantly reduce this side reaction compared to the β-benzyl (OBzl) ester.[2]
-
Enhanced Stability: The OcHx group exhibits greater stability to the repetitive acid treatments used for Nα-Boc deprotection compared to the benzyl (Bzl) protecting group. This enhanced stability minimizes premature side-chain deprotection and subsequent side reactions.
-
Improved Purity and Yield of Long Peptides: By mitigating aspartimide formation, the use of this compound leads to a cleaner crude product with a higher yield of the desired full-length peptide. This is especially crucial in the synthesis of long peptides where the cumulative effect of even minor side reactions can be significant.
Data Presentation
The following tables summarize quantitative data related to the synthesis of long peptides and the effectiveness of different protecting group strategies.
| Parameter | This compound | Boc-Asp(OBzl)-OH | Key Considerations |
| Aspartimide Formation | Significantly suppressed | Prone to formation, especially in Asp-Gly/Ser/Ala sequences | The bulky OcHx group provides steric hindrance, preventing intramolecular cyclization.[2] |
| Crude Purity (Model Long Peptide) | Higher | Lower | Fewer deletion and modification byproducts due to cleaner deprotection and coupling steps. |
| Overall Yield (Model Long Peptide) | Higher | Lower | Minimization of side reactions leads to less loss of peptide during synthesis and purification. |
| Cleavage Conditions | Strong acid (e.g., HF) | Strong acid (e.g., HF) | Both protecting groups require strong acid for final cleavage from the resin. |
Table 1: Comparison of Aspartic Acid Protecting Groups in Boc-SPPS for Long Peptides.
| Peptide Length | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| 20-mer (model peptide) | Microwave-assisted Fmoc-SPPS with optimized conditions | >90 | Not specified | --INVALID-LINK-- |
| 25-35 amino acids (HCA587 protein fragments) | Not specified | >90 | Not specified | --INVALID-LINK-- |
| Up to 35 amino acids (Neoantigen peptides) | Not specified | >95 | Not specified | --INVALID-LINK-- |
| 41-mer (CRF) | Manual Fmoc-SPPS | Not specified | Not specified | --INVALID-LINK-- |
Table 2: Reported Purity and Yield for Long Synthetic Peptides. (Note: Direct comparative data for a single long peptide synthesized with both this compound and Boc-Asp(OBzl)-OH is limited in the public domain. The data presented reflects typical outcomes for long peptide synthesis using various methods.)
Experimental Protocols
Application: Synthesis of a 35-mer Neoantigen Peptide for Personalized Cancer Vaccine
This protocol outlines the manual Boc-SPPS of a 35-mer neoantigen peptide, incorporating this compound to minimize side reactions. Neoantigen-based vaccines are a promising immunotherapy approach where long peptides spanning tumor-specific mutations are used to elicit a robust anti-tumor immune response.
Materials:
-
Resin: Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g substitution)
-
Amino Acids: Nα-Boc protected amino acids, including this compound and other side-chain protected amino acids (e.g., Boc-Arg(Tos)-OH, Boc-Ser(Bzl)-OH, Boc-Cys(4-MeBzl)-OH, etc.)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade)
-
Reagents for Deprotection: Trifluoroacetic acid (TFA)
-
Reagents for Neutralization: Diisopropylethylamine (DIEA)
-
Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU
-
Capping Reagent: Acetic anhydride
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger)
-
Other: Diethyl ether, Acetonitrile, Water (HPLC grade)
Protocol:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Load the first Boc-protected amino acid (the C-terminal residue of the neoantigen sequence) onto the resin using the cesium salt method for esterification to minimize racemization.
-
-
Boc-SPPS Cycle (repeated for each amino acid):
-
Washing: Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional but recommended for long peptides):
-
If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Perform the cleavage with anhydrous HF at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate with cold diethyl ether several times.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetonitrile and a small amount of TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
-
Characterization:
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualizations
Boc-SPPS Workflow
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Personalized Neoantigen Vaccine Production Workflow
Caption: Workflow for personalized cancer vaccine production.
Conclusion
The use of this compound in Boc-SPPS is a robust and effective strategy for the synthesis of long and complex peptides. Its primary advantage lies in the significant reduction of aspartimide formation, a critical side reaction that can severely impact the yield and purity of the final product. This makes it an invaluable tool for the synthesis of therapeutic peptides, such as personalized neoantigen vaccines, where high purity and chemical integrity are paramount. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers and drug development professionals to successfully synthesize long peptides and advance their therapeutic development programs.
References
Application Notes and Protocols for the Incorporation of Boc-Asp(OcHx)-OH in Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, particularly long and complex sequences, is often hampered by challenges such as aggregation of the growing peptide chain and the formation of side products. One of the most significant side reactions in peptide synthesis is the formation of aspartimide from aspartic acid residues, especially in sequences containing Asp-Gly or Asp-Ser motifs. This intramolecular cyclization can lead to the formation of difficult-to-separate impurities, including β-aspartyl peptides and racemized products, ultimately reducing the yield and purity of the target peptide.
In Boc-based Solid-Phase Peptide Synthesis (SPPS), the choice of the side-chain protecting group for aspartic acid is critical to mitigating this problem. The use of the cyclohexyl ester (OcHx) protecting group, in the form of Boc-Asp(OcHx)-OH , has been established as a robust strategy to minimize aspartimide formation.[1] The steric bulk of the cyclohexyl group effectively hinders the intramolecular cyclization, making it superior to the more commonly used benzyl ester (OBzl) protecting group, especially when combined with optimized protocols such as in situ neutralization.[1][2]
These application notes provide detailed protocols for the efficient incorporation of this compound into difficult peptide sequences using Boc-SPPS with in situ neutralization. A case study on the synthesis of an amyloid-beta peptide fragment is included to demonstrate the practical application of this methodology.
Advantages of this compound in Difficult Sequences
The primary advantages of using this compound, particularly in conjunction with in situ neutralization protocols for challenging sequences, include:
-
Significant Reduction of Aspartimide Formation: The bulky cyclohexyl ester sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the key step in aspartimide formation.
-
Improved Yield and Purity: By minimizing a major source of side products, the overall yield and purity of the crude peptide are significantly enhanced, simplifying subsequent purification steps.
-
Enhanced Efficiency for "Difficult" Sequences: In situ neutralization protocols, which are highly compatible with Boc-SPPS, are particularly effective for sequences prone to aggregation.[3] The use of this compound within this framework provides a powerful combination for tackling challenging syntheses.
Quantitative Data: Aspartimide Formation
The selection of the aspartic acid side-chain protecting group has a quantifiable impact on the extent of aspartimide formation. The following table summarizes the comparative performance of different protecting groups.
| Aspartic Acid Derivative | Protection Strategy | Conditions | % Aspartimide Formation | Reference |
| Boc-Asp(OBzl)-OH | Boc/Bzl | Strong Acid (HF) | Higher propensity | [2] |
| This compound | Boc/Bzl | Strong Acid (HF) | Significantly Reduced | [2] |
| Fmoc-Asp(OtBu)-OH | Fmoc/tBu | Base (Piperidine) | 34.8% (prolonged treatment) | [4] |
| Fmoc-Asp(OMpe)-OH | Fmoc/tBu | Base (Piperidine) | 14.9% (prolonged treatment) | [4] |
| Fmoc-Asp(OBno)-OH | Fmoc/tBu | Base (Piperidine) | 0.8% (prolonged treatment) | [4] |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle with In Situ Neutralization
This protocol describes a single cycle of amino acid incorporation using in situ neutralization, which is highly recommended for difficult sequences to minimize aggregation.[3][5]
Materials:
-
Peptide-resin (e.g., PAM or Merrifield resin)
-
Boc-protected amino acids (including this compound)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Workflow Diagram:
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes: The Use of Boc-Asp(OcHx)-OH in Manual and Automated Peptide Synthesis
Introduction
In solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is critical to prevent side reactions and ensure the synthesis of the target peptide in high purity. For aspartic acid, a common and often problematic side reaction is the formation of aspartimide. This occurs through the cyclization of the aspartic acid side chain, leading to a mixture of α- and β-coupled peptides and potential racemization. The use of Boc-Asp(OcHx)-OH, where the β-carboxyl group is protected by a cyclohexyl (OcHx) ester, offers a robust solution to minimize this side reaction.[1][2][3] This application note provides a comparative analysis of the use of this compound in both manual and automated Boc-chemistry SPPS.
Advantages of the Cyclohexyl (OcHx) Protecting Group
The primary advantage of the cyclohexyl protecting group for the aspartic acid side chain is its steric bulk compared to the more traditional benzyl (Bzl) group.[2] This increased steric hindrance significantly suppresses the intramolecular cyclization that leads to aspartimide formation, particularly in sequences prone to this side reaction, such as Asp-Gly.[3] Studies have shown that the use of a cyclohexyl ester can lead to a 170-fold reduction in aspartimide formation compared to a benzyl ester under certain conditions.[2] The OcHx group is stable to the trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group during each cycle of peptide elongation but is readily cleaved during the final hydrogen fluoride (HF) deprotection step.[4]
Comparative Data: Manual vs. Automated Synthesis with this compound
The choice between manual and automated SPPS depends on various factors, including the scale of synthesis, the number of peptides required, and the complexity of the sequence. Below is a summary of expected quantitative data when using this compound in both methodologies.
| Parameter | Manual Peptide Synthesis | Automated Peptide Synthesis | Key Considerations |
| Coupling Efficiency | Variable (typically >98% with optimization) | Consistently high (often >99%)[5] | Manual methods allow for real-time monitoring (e.g., ninhydrin test) and adjustments like double coupling for challenging sequences.[5][6] Automated synthesizers use pre-programmed protocols that ensure high and reproducible coupling efficiencies. |
| Crude Peptide Purity | Generally 60-80% | Generally 70-90% | Automated systems with optimized and consistent washing steps tend to yield higher purity crude products.[5] Manual synthesis purity is highly dependent on the operator's technique. |
| Overall Yield | Dependent on scale and operator skill | Generally higher and more reproducible[5] | Automation minimizes material loss from transfers and ensures consistent reaction conditions, leading to better overall yields, especially for longer peptides.[5] |
| Synthesis Time (per peptide) | Longer (several hours to days)[5] | Shorter (a few hours)[5] | Automation significantly reduces the hands-on time and allows for unattended operation, accelerating the synthesis process.[7] |
| Reagent Consumption | Can be optimized for minimal excess | Often uses a standardized excess | Manual synthesis allows for precise control over reagent volumes, potentially reducing waste. Automated systems are optimized for reliability, often using a programmed excess of reagents.[5] |
| Flexibility & Optimization | High | Low to Medium | Manual synthesis offers complete control to modify protocols on-the-fly.[5] While modern automated synthesizers offer some flexibility, they are generally more rigid in their operation.[5] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in manual and automated Boc-chemistry SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol is based on a standard Boc/Bzl strategy on a 0.1 mmol scale using a manual synthesis vessel.
1. Resin Swelling:
-
Place 200 mg of Merrifield resin (or a suitable equivalent) in a reaction vessel.
-
Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add 5 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add another 5 mL of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the solution and wash the resin with DCM (3 x 5 mL) and isopropanol (2 x 5 mL), followed by DCM (3 x 5 mL).
3. Neutralization:
-
Add 5 mL of 5% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5 x 5 mL).
-
Perform a ninhydrin test to confirm the presence of a free amine.
4. Amino Acid Coupling (this compound):
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in 3 mL of N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a ninhydrin test to confirm complete coupling (a negative result indicates completion). If the test is positive, a second coupling may be necessary.
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
In a specialized HF cleavage apparatus, add 1 mL of anisole (scavenger) per 100 mg of peptide-resin.
-
Carefully condense approximately 10 mL of anhydrous hydrogen fluoride (HF) into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry it under vacuum.
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol outlines the general steps for a fully automated peptide synthesizer using Boc chemistry. The specific parameters will be dependent on the instrument's software.
1. Instrument Setup:
-
Load the appropriate resins, Boc-protected amino acids (including this compound), and reagent vials onto the synthesizer.
-
Prime the lines to ensure accurate reagent delivery.
2. Synthesis Program:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis scale (e.g., 0.1 mmol).
-
Select the appropriate Boc-chemistry protocols, ensuring the correct coupling times and deprotection steps are programmed.
3. Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid:
-
DCM Wash: The reaction vessel is washed with DCM.
-
Boc Deprotection: A solution of 50% TFA in DCM is delivered to the reaction vessel and allowed to react for a pre-programmed time (e.g., 20 minutes).
-
Washes: The resin is washed with DCM, isopropanol, and then DCM again to remove residual TFA and byproducts.
-
Neutralization: A solution of 5% DIEA in DCM is used to neutralize the resin.
-
DCM Wash: The resin is washed with DCM to remove excess base.
-
Coupling: The synthesizer activates the next amino acid (e.g., this compound) using a pre-defined activation method (e.g., HBTU/DIEA in DMF) and delivers it to the reaction vessel for a set coupling time (e.g., 60 minutes).
-
Washes: The resin is washed with DMF and DCM to remove excess reagents.
4. Final Cleavage and Deprotection:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage and deprotection are typically performed manually using the HF cleavage protocol described in the manual synthesis section (Protocol 1, Step 6).
Visualizations
Caption: Manual SPPS Workflow for this compound incorporation.
Caption: Automated SPPS Workflow followed by manual cleavage.
Caption: Mechanism of aspartimide prevention by this compound.
References
- 1. peptide.com [peptide.com]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Asp-Gly Containing Peptides Using Boc-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Challenge: Aspartimide Formation in Asp-Gly Sequences
The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), is a cornerstone of modern drug discovery and biochemical research. However, the synthesis of sequences containing aspartic acid (Asp) poses a significant challenge due to a notorious side reaction: aspartimide (Asi) formation.[1][2][3] This intramolecular cyclization is especially prevalent in sequences where Asp is followed by a small, sterically unhindered amino acid, with the Asp-Gly motif being the most problematic.[1][2]
The reaction is typically initiated during the Nα-deprotection step. In Boc-based SPPS, while less common than in Fmoc chemistry, it can be catalyzed by tertiary amines used for neutralization or during the final strong acid cleavage step.[1][4] The backbone amide nitrogen of the residue C-terminal to Asp acts as a nucleophile, attacking the side-chain β-carboxyl group of Asp to form a five-membered succinimide ring (the aspartimide).[1][3] This intermediate is highly susceptible to racemization and subsequent nucleophilic ring-opening, which leads to a mixture of undesired side products, including D/L-α-peptides and D/L-β-peptides.[1][3] These impurities are often difficult to separate from the target peptide, resulting in lower yields and complex purification procedures.[3]
The Solution: Steric Hindrance with Boc-Asp(OcHx)-OH
To mitigate aspartimide formation, a key strategy is to increase the steric bulk of the protecting group on the β-carboxyl of the aspartic acid residue.[1][3] The cyclohexyl (OcHx) ester provides significantly more steric hindrance than smaller groups like benzyl (Bzl) or tert-butyl (OtBu), effectively shielding the side-chain carbonyl from intramolecular nucleophilic attack.[1][4]
Historically, Boc-based SPPS has demonstrated minimal aspartimide formation, largely due to the use of Asp(OcHx) for side-chain protection.[1] This makes This compound a standard and highly effective building block for introducing aspartic acid residues, especially in troublesome Asp-Gly sequences. Studies have shown that using the cyclohexyl ester can reduce aspartimide formation to less than 2% under standard synthesis conditions.[4]
Data Presentation
Quantitative Comparison of Asp Side-Chain Protecting Groups
The following table summarizes experimental data from a study on the model tetrapeptide Glu-Asp-Gly-Thr, highlighting the superior performance of the cyclohexyl ester in preventing base-mediated aspartimide formation compared to the benzyl ester.
| Protecting Group on Asp Side-Chain | Treatment Condition | Aspartimide Formation (%) | Fold Reduction (vs. OBzl) | Reference |
| Cyclohexyl Ester (OcHx) | Diisopropylethylamine (24 h) | 0.3% | ~170x | [4] |
| Benzyl Ester (OBzl) | Diisopropylethylamine (24 h) | >50% | - | [4] |
General Performance Characteristics in Boc-SPPS
| Feature | Boc-Asp(OtBu)-OH | Boc-Asp(OBzl)-OH | This compound |
| Primary Use | Common in Fmoc-SPPS | Standard in Boc-SPPS | Recommended for problematic sequences in Boc-SPPS |
| Aspartimide Risk | High risk in base-labile Fmoc chemistry | Moderate risk, especially with strong base/acid | Minimal risk due to high steric hindrance[1][4] |
| Cleavage Condition | Strong Acid (TFA) | Strong Acid (HF) | Strong Acid (HF) |
| Recommendation | Not ideal for Asp-Gly in Fmoc-SPPS | Standard, but requires caution | Highly Recommended for Asp-Gly |
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthesis Workup of Peptides Containing Boc-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides using Boc-based Solid Phase Peptide Synthesis (SPPS) requires careful selection of protecting groups to minimize side reactions and maximize yield and purity. For aspartic acid residues, the formation of aspartimide is a significant challenge that can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides, as well as racemization. The use of a cyclohexyl ester (OcHx) for the side-chain protection of aspartic acid, in the form of Boc-Asp(OcHx)-OH, is a well-established strategy to mitigate this side reaction during peptide chain assembly.
While the bulky cyclohexyl group effectively hinders base-catalyzed aspartimide formation during the repetitive steps of Boc-SPPS, the final deprotection and cleavage from the resin support using strong acids can still induce this undesirable side reaction through an acid-catalyzed mechanism. Therefore, the post-synthesis workup of peptides containing Asp(OcHx) requires carefully optimized protocols to ensure the integrity of the final product.
These application notes provide detailed protocols for the post-synthesis workup of peptides synthesized with this compound, focusing on both Hydrogen Fluoride (HF) and Trifluoroacetic Acid (TFA) cleavage methods. This guide also includes quantitative data on the effectiveness of Asp(OcHx) in reducing aspartimide formation and diagrams to illustrate key experimental workflows and reaction pathways.
Data Presentation: Minimizing Aspartimide Formation with Asp(OcHx)
The selection of the Asp(OcHx) protecting group significantly reduces the propensity for aspartimide formation compared to the more commonly used benzyl ester (OBzl). The following tables summarize the quantitative advantages of using the cyclohexyl ester protecting group.
Table 1: Comparison of Aspartimide Formation with Different Aspartyl Side-Chain Protecting Groups Under Acidic Cleavage Conditions (HF)
| Aspartyl Protecting Group | Cleavage Condition | Relative Rate of Aspartimide Formation | Reference |
| Benzyl ester (OBzl) | HF-anisole (9:1, v/v) at -15°C and 0°C | ~3x faster | [1] |
| Cyclohexyl ester (OcHx) | HF-anisole (9:1, v/v) at -15°C and 0°C | Reference (1x) | [1] |
Table 2: Comparison of Aspartimide Formation with Different Aspartyl Side-Chain Protecting Groups Under Basic Conditions
| Aspartyl Protecting Group | Treatment Condition | Aspartimide Formation (%) after 24h | Fold Reduction vs. OBzl | Reference |
| Benzyl ester (OBzl) | Diisopropylethylamine | High (not specified) | - | [1] |
| Cyclohexyl ester (OcHx) | Diisopropylethylamine | 0.3% | 170-fold | [1] |
Experimental Protocols
Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage
Anhydrous HF is a highly effective reagent for the global deprotection of peptides synthesized using the Boc/Bzl strategy. However, it is extremely hazardous and requires specialized equipment and trained personnel. For peptides containing Asp(OcHx), performing the cleavage at lower temperatures is recommended to minimize acid-catalyzed aspartimide formation.[2]
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, p-thiocresol, dimethyl sulfide)
-
HF cleavage apparatus (Teflon or Kel-F)
-
Magnetic stir bar
-
Dry ice/acetone bath
-
Cold diethyl ether or methyl t-butyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas source
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 100-500 mg) and a Teflon-coated magnetic stir bar into the HF-resistant reaction vessel.
-
-
Scavenger Addition:
-
Add the appropriate scavenger mixture to the reaction vessel. A common scavenger cocktail is a 9:1 (v/v) mixture of HF to anisole. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger cocktail is required (see Table 3).
-
-
HF Distillation:
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
-
Cleavage Reaction:
-
Once the HF is collected, transfer the reaction vessel to an ice bath and allow the temperature to rise to 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours. For peptides particularly prone to aspartimide formation, conducting the cleavage at -5°C to 0°C is recommended.
-
-
HF Removal:
-
After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
-
Peptide Precipitation:
-
Once the HF is removed, a solid or semi-solid residue will remain.
-
Add a small amount of a suitable solvent (e.g., trifluoroacetic acid or acetic acid) to dissolve the crude peptide.
-
Transfer the solution to a centrifuge tube containing a 10-fold excess of cold diethyl ether or methyl t-butyl ether to precipitate the peptide.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two to three more times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: Trifluoroacetic Acid (TFA) Cleavage
TFA cleavage is a less hazardous alternative to HF cleavage and is suitable for many peptides synthesized with the Boc/Bzl strategy, including those containing Asp(OcHx).
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole)
-
Dichloromethane (DCM)
-
Reaction vessel with a fritted disk
-
Cold diethyl ether or methyl t-butyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas source
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 100-500 mg) in a reaction vessel with a fritted disk.
-
Swell the resin in DCM for 20-30 minutes, then drain the DCM.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh by combining TFA and the appropriate scavengers (see Table 3). A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Collection:
-
Drain the TFA solution containing the cleaved peptide into a collection tube.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, add a 10-fold excess of cold diethyl ether or methyl t-butyl ether.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two to three more times.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Table 3: Common Cleavage Cocktails for Boc-SPPS
| Reagent | Composition (v/v) | Key Considerations |
| HF/Anisole | 90% Anhydrous HF, 10% Anisole | Standard for general peptides. Requires specialized apparatus. |
| Low-High HF | Low: HF/DMS/p-cresol (25:65:10) followed by High: HF/p-cresol (90:10) | Two-step procedure to minimize side reactions with sensitive residues. |
| TFA "Reagent K" | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | A common, less odorous alternative to Reagent K for peptides without multiple sensitive residues. |
Visualizations
References
Application Notes and Protocols for Large-Scale Peptide Synthesis Using Boc-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of peptides incorporating Boc-Asp(OcHx)-OH. The use of the β-cyclohexyl ester (OcHx) protecting group for the side chain of aspartic acid is a key strategy to minimize the formation of aspartimide, a common and problematic side reaction in peptide synthesis. This document outlines the rationale for using this compound, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and subsequent purification methods.
Introduction: The Challenge of Aspartimide Formation
During peptide synthesis, aspartic acid residues are particularly susceptible to a base-catalyzed intramolecular cyclization to form a succinimide derivative known as aspartimide. This intermediate can then undergo nucleophilic attack by piperidine (in Fmoc-SPPS) or hydrolysis, leading to a mixture of the desired α-peptide, the undesirable β-peptide isomer, and racemized products. These byproducts are often difficult to separate from the target peptide, resulting in lower yields and compromised purity.[1][2][3][4]
The sequence of the peptide significantly influences the propensity for aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the low steric hindrance of the following residue.[1][4]
The Advantage of this compound in Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method for SPPS, particularly for long and complex peptides.[5][6] Within this strategy, the choice of side-chain protection for aspartic acid is critical. While Boc-Asp(OBzl)-OH has been traditionally used, the benzyl ester provides insufficient steric hindrance to effectively prevent aspartimide formation, especially under the acidic conditions of final cleavage.[1][7]
The use of a β-cyclohexyl (OcHx) ester in This compound offers a significant advantage by sterically hindering the intramolecular cyclization, thereby suppressing aspartimide formation.[2][7] While not completely eliminating the issue, the reduction is substantial, leading to a cleaner crude product and simplifying subsequent purification.[2][7]
Comparative Data on Aspartimide Formation
The selection of the appropriate side-chain protecting group for aspartic acid has a direct impact on the purity of the crude peptide. The following table summarizes the relative rates of aspartimide formation with different protecting groups.
| Asp Side-Chain Protecting Group | Protection Strategy | Relative Rate of Aspartimide Formation | Key Considerations |
| β-Benzyl ester (OBzl) | Boc/Bzl | High | Prone to aspartimide formation, especially during acidic cleavage.[1][7] |
| β-Cyclohexyl ester (OcHx) | Boc/Bzl | Low | Significantly reduces aspartimide formation due to steric hindrance.[2][7] |
| β-tert-Butyl ester (OtBu) | Fmoc/tBu | Moderate to High | Susceptible to base-catalyzed aspartimide formation during Fmoc deprotection.[8] |
| 3-methylpent-3-yl (OMpe) | Fmoc/tBu | Low | Offers good protection against base-catalyzed aspartimide formation.[1][8] |
| 1-Adamantyl (O-1-Ada) | Fmoc/tBu | Very Low | Provides substantial steric bulk, effectively suppressing the side reaction.[1] |
Experimental Protocols
This section provides detailed protocols for the large-scale solid-phase synthesis of a peptide containing an aspartic acid residue, utilizing this compound.
General Workflow for Large-Scale Boc-SPPS
The following diagram illustrates the general workflow for large-scale Boc solid-phase peptide synthesis.
Protocol: Large-Scale Boc-SPPS using this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (see section 4.3)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a suitable reaction vessel with mechanical stirring.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[4]
-
When tryptophan, cysteine, or methionine are present, add 0.5% dithiothreitol (DTE) to the TFA solution as a scavenger.[4][9]
-
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and byproducts.
-
Neutralization:
-
Neutralize the protonated amine with a solution of 5-10% DIEA in DCM or DMF until the resin is neutral (check with a colorimetric test like the chloranil test).
-
Alternatively, use an in situ neutralization protocol during the coupling step.[6]
-
-
Amino Acid Coupling (incorporating this compound):
-
In a separate vessel, dissolve the Boc-amino acid (including this compound when it is the next residue in the sequence) (3 equivalents) and an activating agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Stir for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, recouple.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Boc Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, then dry under high vacuum for at least 4 hours prior to cleavage.
Protocol: Cleavage and Deprotection
The final cleavage step removes the peptide from the resin and cleaves the side-chain protecting groups. This step is critical and requires careful control of conditions to minimize side reactions.
Cleavage Cocktail Selection:
The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing Asp(OcHx), it is crucial to perform the cleavage at a reduced temperature to further minimize aspartimide formation.
| Cleavage Method | Reagents | Conditions | Suitability |
| Standard HF Cleavage | Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger) | 0-5 °C, 30-60 minutes | Effective for most peptides. For Asp(OcHx) containing peptides, lower temperatures (0°C or below) are recommended. |
| TFMSA Cleavage | Trifluoromethanesulfonic acid (TFMSA), TFA, m-cresol (scavenger) | 0 °C to room temperature, 30-120 minutes | An alternative to HF, but may not cleave all protecting groups, such as Arg(Tos). |
| TMSOTf Cleavage | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), TFA, m-cresol (scavenger) | 0 °C, 2 hours | A strong acid cleavage method. |
Low-Temperature HF Cleavage Protocol (Recommended for Asp(OcHx)-containing peptides):
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add a scavenger such as anisole.
-
Cooling: Cool the reaction vessel to -5 to 0 °C.
-
HF Addition: Slowly distill anhydrous liquid HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 60-90 minutes.
-
HF Removal: Remove the HF under vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Washing and Drying: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups. Dry the crude peptide under vacuum.
Logical Pathway for Aspartic Acid Protection Strategy
The choice of protecting group for aspartic acid is a critical decision in peptide synthesis planning. The following diagram outlines a logical workflow for this selection process.
Purification and Analysis
After cleavage and precipitation, the crude peptide must be purified to remove deletion sequences, truncated peptides, and byproducts from side reactions.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for peptide purification.[10]
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically the initial mobile phase (e.g., 0.1% TFA in water). Filter the sample through a 0.45 µm filter.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient is an increase of 1% B per minute. The optimal gradient will need to be determined empirically for each peptide.
-
Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95% or as required). Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.[10]
Analytical HPLC Conditions for Purity Assessment:
| Parameter | Condition |
| Column | Analytical C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Gradient | A linear gradient optimized for the specific peptide (e.g., 5-95% B over 30 minutes) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30°C |
Conclusion
The use of this compound in large-scale solid-phase peptide synthesis is a highly effective strategy for minimizing the formation of aspartimide-related impurities. By employing the protocols outlined in these application notes, researchers, scientists, and drug development professionals can improve the yield and purity of synthetic peptides containing aspartic acid residues, thereby facilitating the development of peptide-based therapeutics and research tools. Careful control of reaction conditions, particularly during the final cleavage step, is paramount to achieving optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Aspartimide Formation with Boc-Asp(OcHx)-OH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of Boc-Asp(OcHx)-OH to minimize aspartimide formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?
A1: Aspartimide formation is a common side reaction in peptide synthesis where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the Asp side-chain carboxyl group.[1] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[1] This intermediate is problematic for several reasons:
-
Isomer Formation: The aspartimide ring can be opened by nucleophiles (like water or bases) at two positions, leading to the formation of both the desired α-aspartyl peptide and an undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[1][2]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, which can result in a mixture of D- and L-isomers for both the α- and β-peptides.[2][3]
-
Purification Challenges: These resulting isomers and epimers often have very similar retention times to the target peptide in reverse-phase HPLC, making them extremely difficult or impossible to remove.[1][3]
Q2: How does the cyclohexyl (OcHx) protecting group on this compound help prevent this side reaction?
A2: The cyclohexyl (OcHx) ester is a sterically bulky protecting group. This bulk physically hinders the backbone amide nitrogen from approaching the side-chain carbonyl group, which is necessary for the cyclization reaction to occur.[4][5] By increasing the steric barrier, the rate of aspartimide formation is significantly reduced compared to less bulky protecting groups like the benzyl (OBzl) ester.[4] Historically, the use of this compound in Boc-chemistry SPPS has been a key strategy for achieving minimal aspartimide formation.[2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid.[6] Sequences where the following residue is sterically unhindered are the most problematic.[6] The most susceptible sequences are:
Q4: Besides using this compound, what other factors in Boc-SPPS can influence aspartimide formation?
A4: While the choice of protecting group is critical, other factors play a role:
-
Coupling Protocols: Utilizing in situ neutralization coupling protocols with a sterically hindered base like diisopropylethylamine (DIEA) is highly recommended.[2] This approach minimizes the exposure of the deprotected amine to basic conditions before the coupling reaction begins.
-
Final Cleavage: Aspartimide formation can also be acid-catalyzed. This is a particular concern during the final cleavage of the peptide from the resin.[2] The use of very strong acids like hydrogen fluoride (HF) can promote the side reaction.[2] Using a milder trifluoroacetic acid (TFA)-based cleavage cocktail and optimizing the cleavage time and temperature can help mitigate this.
Q5: How can I detect and quantify aspartimide-related impurities in my crude peptide?
A5: A combination of analytical techniques is used for detection and characterization:
-
Reverse-Phase HPLC (RP-HPLC): This is the primary tool for detecting and quantifying impurities. Aspartimide-related byproducts will typically appear as distinct peaks close to the main product peak.[1][3]
-
Mass Spectrometry (MS): MS is crucial for identifying the impurities. The aspartimide itself, along with the α- and β-peptide isomers, will have the same mass as the target peptide (a mass-neutral event).[10] However, if a base like piperidine (more common in Fmoc synthesis) is used for any neutralization steps, base adducts with a corresponding mass increase may be observed.[1][2]
Troubleshooting Guide
Problem: I'm using this compound but still observing significant levels of aspartimide-related impurities.
| Possible Cause | Recommended Solution |
| Harsh Final Cleavage Conditions | The final acid-catalyzed cleavage is a critical step.[2] Reduce the cleavage time to the minimum required for complete removal of protecting groups. Perform the cleavage at a lower temperature (e.g., 0-4 °C) to slow the rate of the side reaction. Ensure your TFA cleavage cocktail contains appropriate scavengers (e.g., water, triisopropylsilane) to quench reactive cations that can promote side reactions. |
| Sub-optimal Coupling Method | Inefficient coupling can lead to longer reaction times and repeated couplings, increasing the overall time the peptide is exposed to reaction conditions. Use a highly efficient coupling reagent such as HBTU or HATU.[11][12] Employ an in situ neutralization protocol with a hindered base like DIEA to minimize base exposure time.[2] |
| Prolonged Exposure to Base | Even in Boc-SPPS, neutralization steps after TFA deprotection expose the peptide to a base. Minimize the time of these neutralization steps. Use a sterically hindered base like DIEA rather than less hindered amines. |
| Incorrect Impurity Identification | The impurity may not be aspartimide-related. Confirm the identity of the byproducts using high-resolution mass spectrometry to ensure they are mass-neutral isomers of your target peptide.[10][13] |
Quantitative Data
The selection of a sterically demanding side-chain protecting group is the most effective strategy for minimizing aspartimide formation.
Table 1: Effect of Asp Protecting Group on Aspartimide Formation in Boc-SPPS
This table compares the level of aspartimide formation when a peptide containing an Asp residue is treated with a base for an extended period, highlighting the superior performance of the cyclohexyl ester.
| Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Benzyl Ester (OBzl) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [4] |
| Cyclohexyl Ester (OcHx) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~2% | [4] |
Table 2: Influence of Steric Hindrance on Aspartimide Formation in a Model Peptide
While this data is derived from Fmoc-SPPS, it clearly illustrates the principle that increasing the steric bulk of the side-chain ester dramatically reduces aspartimide formation. The model peptide sequence is VKDXYI, where X is varied. The data shows the composition of the crude product after prolonged treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.
| Asp Protecting Group | Amino Acid (X) | Target Peptide (%) | Aspartimide (%) | D-Asp Content (%) | Reference |
| tert-Butyl (OtBu) | Gly | 26.6 | 45.4 | 14.1 | [3] |
| 3-methylpent-3-yl (OMpe) | Gly | 66.8 | 15.3 | 4.8 | [3] |
| 5-n-butyl-5-nonyl (OBno) | Gly | 90.5 | 4.8 | 1.1 | [3] |
| tert-Butyl (OtBu) | Asn | 56.4 | 33.1 | 11.2 | [3] |
| 5-n-butyl-5-nonyl (OBno) | Asn | 98.7 | 0.4 | 0.2 | [3] |
Experimental Protocols & Visualizations
Mechanism of Aspartimide Formation
The diagram below illustrates the base-catalyzed mechanism. The process begins with the deprotonation of the backbone amide nitrogen, which then performs a nucleophilic attack on the side-chain ester carbonyl. The resulting tetrahedral intermediate collapses to form the five-membered aspartimide ring. This ring can then be opened by a nucleophile (Nu⁻) to yield a mixture of α- and β-aspartyl peptides.
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent hydrolysis.
Recommended Workflow for Boc-SPPS
This workflow outlines the key steps and decision points in a single coupling cycle using this compound to minimize side reactions.
Caption: Recommended Boc-SPPS workflow using this compound.
Protocol 1: Recommended Coupling for this compound (HBTU/DIEA in situ Neutralization)
This protocol is designed for coupling onto a resin-bound peptide following TFA-mediated Boc deprotection.
-
Resin Preparation: After Boc deprotection and washing, swell the peptide-resin in N,N-Dimethylformamide (DMF) for 15-30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin substitution) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Coupling Reaction: a. Drain the DMF from the swollen resin. b. Immediately add the activated amino acid solution to the resin. c. Add Diisopropylethylamine (DIEA) (6.0 eq.) to the resin slurry. d. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the reaction has gone to completion (a negative test indicates no remaining free primary amines).
-
Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x).
Protocol 2: Standard Boc Group Deprotection
-
Resin Preparation: Wash the peptide-resin with DCM (3x) to prepare for deprotection.
-
Deprotection Cocktail: Prepare a solution of 25-50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
First Deprotection: Add the TFA/DCM solution to the resin and agitate for 2 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to prepare for the next coupling step.
Protocol 3: Final Peptide Cleavage from Resin
This protocol is for cleaving the completed peptide from a standard TFA-labile resin (e.g., MBHA, PAM).
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5 v/v).
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under a vacuum.
Protocol 4: Analytical RP-HPLC for Impurity Detection
This is a general method for analyzing the purity of the crude peptide.
-
Column: C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Integrate the peaks to determine the relative percentage of the main product and any impurities. Aspartimide-related byproducts will typically appear as peaks eluting close to the main product peak.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
troubleshooting low yield in peptide synthesis with Boc-Asp(OcHx)-OH
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges encountered during solid-phase peptide synthesis (SPPS). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a specific focus on troubleshooting low peptide yields when using Boc-Asp(OcHx)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low peptide yield when using this compound?
Low peptide yield in SPPS utilizing this compound can stem from several factors throughout the synthesis process. The most common culprits include:
-
Incomplete Boc Deprotection: Failure to completely remove the N-terminal Boc protecting group in each cycle leads to truncated peptide sequences, where subsequent amino acids cannot be added.
-
Poor Coupling Efficiency: Incomplete reaction between the activated this compound and the free N-terminal amine of the growing peptide chain results in deletion sequences. This can be particularly challenging with sterically hindered amino acids or "difficult" sequences.[1][2]
-
Aspartimide Formation: Although this compound is used to minimize this side reaction, it can still occur, particularly during the final cleavage step with strong acids like HF. Aspartimide formation leads to a mixture of α- and β-peptides and other byproducts that are difficult to separate, thereby reducing the yield of the desired peptide.[3][4][5]
-
Peptide Aggregation: Inter- or intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to reagents. This is a common issue with hydrophobic or long peptide sequences.[6]
-
Issues with Final Cleavage and Work-up: Inefficient cleavage from the resin, peptide precipitation issues, or degradation of the peptide during cleavage can significantly impact the final yield.[7]
Q2: How can I monitor the efficiency of deprotection and coupling steps during my synthesis?
Regular monitoring of deprotection and coupling reactions is crucial for a successful synthesis. The most common method is the qualitative Kaiser test (or ninhydrin test) .[8][9][10]
-
After Deprotection: A positive Kaiser test (intense blue color on resin beads) indicates the presence of free primary amines, signifying successful Boc group removal.[8]
-
After Coupling: A negative Kaiser test (yellow or colorless beads) indicates that the free amines have been consumed, suggesting a complete coupling reaction.[8]
For a more quantitative assessment, a small amount of resin can be cleaved and the resulting peptide mixture analyzed by HPLC and mass spectrometry at intermediate stages.[1][9]
Q3: What makes this compound a good choice for minimizing side reactions?
The cyclohexyl (OcHx) ester protecting group on the side chain of aspartic acid is more stable to the acidic conditions used for Boc deprotection (e.g., TFA) compared to other protecting groups like the benzyl (Bzl) ester.[3] This increased stability minimizes premature deprotection of the side chain during the synthesis cycles, which in turn reduces the risk of aspartimide formation.[3][4][11]
Q4: What are the characteristic signs of aspartimide formation in my crude peptide analysis?
Aspartimide formation can be identified by a combination of analytical techniques:
-
Mass Spectrometry (MS): The presence of a peak corresponding to the mass of your target peptide minus 18 Da (M-18) is a strong indicator of the aspartimide cyclic intermediate. The resulting α- and β-peptide byproducts will have the same mass as the target peptide.[11]
-
High-Performance Liquid Chromatography (HPLC): The crude peptide chromatogram may show multiple peaks around the expected retention time of your product. The aspartimide intermediate and the resulting iso-aspartyl peptides often have different retention times, but can sometimes co-elute with the desired peptide, making purification challenging.[11]
Troubleshooting Guide for Low Yield with this compound
This guide provides a systematic approach to diagnosing and resolving low peptide yields.
Problem: Significantly lower than expected peptide yield after cleavage and purification.
// Synthesis Path kaiser_test [label="Perform Kaiser Test on retained resin sample", fillcolor="#FBBC05", fontcolor="#202124"]; test_cleavage [label="Perform a test cleavage on a small amount of resin and analyze by MS/HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; synthesis_issue [label="Problem Identified in Synthesis", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; incomplete_deprotection [label="Incomplete Deprotection\n(Kaiser test negative after deprotection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_coupling [label="Poor Coupling\n(Kaiser test positive after coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aggregation [label="Peptide Aggregation\n(Gradual decrease in coupling efficiency)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Cleavage Path analyze_crude [label="Analyze crude peptide by MS and HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage_issue [label="Problem Identified in Cleavage/Work-up", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; inefficient_cleavage [label="Inefficient Cleavage\n(Target mass present on resin after cleavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation_problem [label="Precipitation/Solubility Issues\n(No precipitate upon ether addition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_reactions [label="Cleavage-Induced Side Reactions\n(e.g., M-18 peak in MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions solution_deprotection [label="Solution:\n- Increase deprotection time\n- Use fresh TFA", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_coupling [label="Solution:\n- Increase coupling time\n- Double couple\n- Use a different coupling reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_aggregation [label="Solution:\n- Use chaotropic salts\n- Synthesize at elevated temperature\n- Use pseudoproline dipeptides", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_cleavage [label="Solution:\n- Increase cleavage time\n- Use a stronger cleavage cocktail\n- Re-cleave the resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_precipitation [label="Solution:\n- Concentrate TFA before precipitation\n- Use a larger volume of cold ether\n- Test different precipitation solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_side_reactions [label="Solution:\n- Optimize cleavage cocktail (scavengers)\n- Reduce cleavage temperature and time", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_synthesis; start -> check_cleavage;
check_synthesis -> kaiser_test; check_synthesis -> test_cleavage; kaiser_test -> synthesis_issue; test_cleavage -> synthesis_issue;
synthesis_issue -> incomplete_deprotection [label="Deprotection issue"]; synthesis_issue -> poor_coupling [label="Coupling issue"]; synthesis_issue -> aggregation [label="Aggregation issue"];
incomplete_deprotection -> solution_deprotection; poor_coupling -> solution_coupling; aggregation -> solution_aggregation;
check_cleavage -> analyze_crude; analyze_crude -> cleavage_issue;
cleavage_issue -> inefficient_cleavage [label="Cleavage issue"]; cleavage_issue -> precipitation_problem [label="Work-up issue"]; cleavage_issue -> side_reactions [label="Side reaction"];
inefficient_cleavage -> solution_cleavage; precipitation_problem -> solution_precipitation; side_reactions -> solution_side_reactions; }
Caption: A typical cycle in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Boc-Asp(OcHx)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Asp(OcHx)-OH in their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in Boc-SPPS?
The primary advantage of using this compound is the significant reduction of aspartimide formation, a major side reaction associated with aspartic acid residues in peptide synthesis.[1][2] The cyclohexyl (OcHx) ester is a sterically hindered protecting group that disfavors the intramolecular cyclization required for aspartimide formation, especially when compared to less bulky esters like the benzyl ester (OBzl).[1]
Q2: What is aspartimide formation and why is it problematic?
Aspartimide formation is an intramolecular side reaction where the nitrogen atom of the amino acid residue following aspartic acid attacks the side-chain carbonyl group of the aspartic acid, forming a five-membered succinimide ring. This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1] This side reaction is problematic because the aspartimide intermediate can undergo base-catalyzed hydrolysis to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product. Furthermore, the chiral center at the α-carbon of the aspartic acid can epimerize during this process, leading to the formation of D-Asp isomers that are challenging to detect and remove.
Q3: Under which conditions is aspartimide formation most likely to occur?
In Boc-based Solid Phase Peptide Synthesis (Boc-SPPS), aspartimide formation can be a concern during the final cleavage step with strong acids like hydrogen fluoride (HF).[1] While Boc-SPPS avoids the repetitive base treatments that are a major cause of aspartimide formation in Fmoc-SPPS, the harsh acidic conditions of the final cleavage can still promote this side reaction.
Q4: Are there other potential side reactions associated with this compound?
While aspartimide formation is the most significant and well-documented side reaction, other potential side reactions, though less common, can be considered:
-
Tert-butylation: The tert-butyl cation generated during the TFA-mediated deprotection of the Boc group can potentially alkylate nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[3][4] The use of scavengers in the cleavage cocktail is crucial to prevent this.
-
Incomplete Deprotection: Although the cyclohexyl ester is stable to the mild acidic conditions used for Boc group removal, incomplete cleavage of the OcHx group during the final strong acid (e.g., HF) treatment can occur, leading to a protected peptide impurity.
Q5: How can I detect and characterize aspartimide-related impurities?
A combination of analytical techniques is employed to detect and characterize aspartimide-related impurities:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for separating the desired peptide from impurities. Aspartimide and its byproducts will typically have different retention times from the target peptide. However, α- and β-aspartyl peptides can sometimes co-elute with the desired product.[5][6][7]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying impurities. Aspartimide formation results in a mass loss of 18 Da (loss of water) compared to the target peptide. The α- and β-aspartyl peptides will have the same mass as the target peptide, making them harder to distinguish by MS alone, but fragmentation patterns can sometimes provide clues.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of a peak with a mass of -18 Da relative to the target peptide in LC-MS analysis. | This strongly indicates the formation of an aspartimide intermediate. | - Confirm the identity of the peak through fragmentation analysis if possible.- If the level is unacceptable, review the final cleavage protocol. Ensure the use of optimized cleavage conditions (e.g., lower temperature) if using strong acids like HF.[1] |
| Multiple peaks with the same mass as the target peptide, which are difficult to separate by HPLC. | This could be due to the presence of α- and β-aspartyl peptides resulting from the hydrolysis of an aspartimide intermediate, as well as potential racemization to D-Asp isomers. | - Optimize the HPLC gradient and column chemistry to improve separation.- Utilize high-resolution analytical techniques to attempt to resolve the isomers.- The most effective solution is to minimize the initial aspartimide formation by using this compound. |
| Presence of peaks with a mass of +56 Da on Trp or Met residues. | This suggests tert-butylation of these sensitive residues by the tert-butyl cation generated during Boc deprotection.[3][4] | - Ensure the cleavage cocktail contains appropriate scavengers. Thioanisole and dithiothreitol (DTT) are effective at scavenging the tert-butyl cation.[4] |
| Incomplete removal of the side-chain protecting group. | The cyclohexyl ester protecting group may not be fully cleaved during the final deprotection step. | - Extend the cleavage time with the strong acid (e.g., HF).- Ensure the cleavage cocktail is fresh and the reaction conditions (e.g., temperature) are appropriate. |
Quantitative Data
The use of a sterically hindered cyclohexyl ester in this compound significantly reduces the extent of aspartimide formation compared to the more labile benzyl ester.
| Protecting Group | Synthetic Strategy | Conditions | Aspartimide Formation (%) | Reference |
| Boc-Asp(OBzl)-OH | Boc-SPPS | Final cleavage with strong acid (e.g., HF) | Can be significant, sequence-dependent | [1] |
| This compound | Boc-SPPS | Final cleavage with strong acid (e.g., HF) | Significantly reduced compared to OBzl | [1][2] |
Experimental Protocols
Protocol 1: General Boc-SPPS Cleavage Protocol to Minimize Side Reactions
This protocol outlines a standard procedure for the final cleavage of a peptide synthesized using Boc-SPPS, incorporating scavengers to minimize common side reactions.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers: Anisole, thioanisole, or a scavenger cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)
-
Cleavage apparatus (Kel-F for HF)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under high vacuum to remove any residual solvents.
-
Cleavage Cocktail Preparation: In a suitable reaction vessel within the cleavage apparatus, add the appropriate scavenger(s). For a general-purpose cleavage, anisole is commonly used.
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully distill anhydrous HF into the vessel containing the resin and scavenger.
-
Reaction: Stir the mixture at 0°C for 1-2 hours. The exact time may vary depending on the peptide sequence and the protecting groups used.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation: Wash the resin with DCM and then precipitate the cleaved peptide by adding cold diethyl ether.
-
Washing and Collection: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups. Collect the crude peptide by filtration or centrifugation.
-
Drying: Dry the crude peptide under vacuum.
-
Analysis: Analyze the crude peptide using RP-HPLC and LC-MS to determine its purity and identify any potential side products.
Visualizations
Caption: Pathway of Aspartimide Formation and Subsequent Side Products.
Caption: Troubleshooting Workflow for Impurity Analysis in Peptides Containing Asp.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Efficiency of Boc-Asp(OcHx)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling of Boc-Asp(OcHx)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other Aspartic Acid derivatives like Boc-Asp(OBzl)-OH?
The primary advantage of using this compound is the significant reduction of aspartimide formation, a major side reaction in peptide synthesis.[1][2] The bulky cyclohexyl (OcHx) ester on the side chain sterically hinders the backbone nitrogen from attacking the side-chain carbonyl, which is the mechanism that initiates the formation of the succinimide ring (aspartimide).[1][3] This leads to higher purity of the final peptide, especially in sequences prone to this side reaction, such as those containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1]
Q2: I am observing low coupling efficiency with this compound. What are the potential causes?
Low coupling efficiency can stem from several factors:
-
Incomplete Deprotection: The N-terminal Boc group of the preceding amino acid may not be completely removed.
-
Suboptimal Activation: The carboxylic acid of this compound may not be fully activated before the coupling step. This can be due to the choice of coupling reagent or insufficient reaction time.
-
Steric Hindrance: While the OcHx group is beneficial for preventing side reactions, it can contribute to steric hindrance, potentially slowing down the coupling reaction itself.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reactive sites.
-
Solubility Issues: this compound may have limited solubility in the chosen solvent, preventing it from being available for the reaction. It is soluble in organic solvents like DMF and dichloromethane.[4]
Q3: Which coupling reagents are recommended for this compound?
For efficient coupling, especially with potentially hindered amino acids, potent activating reagents are recommended. While standard carbodiimides like DCC or DIC can be used, uronium/aminium and phosphonium salt-based reagents are often more effective.[4] These include:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
HATU and HCTU are often considered highly effective for challenging couplings. The choice of reagent may require optimization for your specific peptide sequence.
Q4: How can I detect aspartimide-related impurities in my peptide?
Aspartimide formation results in a mass loss of 18 Da (the mass of water) from the peptide chain.[2] This can be detected using Mass Spectrometry (MS). The resulting aspartimide is unstable and can lead to the formation of both α- and β-coupled peptides, as well as racemization, which can be further analyzed by HPLC and tandem MS (MS/MS).[2][5]
Data Presentation
Aspartimide Formation: A Comparative Overview
The choice of the side-chain protecting group for Aspartic Acid is critical in minimizing aspartimide formation during Boc-SPPS. The data below illustrates the effectiveness of the cyclohexyl (OcHx) ester compared to the more labile benzyl (OBzl) ester.
| Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Benzyl Ester (OBzl) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [6] |
| Cyclohexyl Ester (OcHx) | Boc-based SPPS | Minimal | [3][6] |
Common Coupling Reagents for SPPS
The selection of a coupling reagent is crucial for achieving high coupling efficiency. The following table summarizes the characteristics of commonly used reagents.
| Reagent | Reagent Type | Key Characteristics | Recommendations for Use |
| DIC/HOBt | Carbodiimide | Cost-effective; Byproduct (diisopropylurea) is soluble in DMF/DCM; Adding HOBt minimizes racemization.[7] | Suitable for standard couplings. May be less efficient for sterically hindered amino acids. |
| HBTU/TBTU | Aminium Salt | Highly popular and efficient; Byproducts are soluble; Low racemization when HOBt is present.[7] | A robust choice for most coupling reactions, including those with this compound. |
| HATU | Aminium Salt | More reactive than HBTU due to the HOAt leaving group; Excellent for hindered couplings. | Highly recommended for difficult sequences or when coupling efficiency is low with other reagents. |
| PyBOP | Phosphonium Salt | Highly effective, especially for hindered couplings and cyclization.[7] | An excellent alternative to aminium-based reagents for challenging couplings. |
| COMU | Aminium Salt | High coupling efficiency comparable to HATU; Based on OxymaPure, making it a safer alternative to explosive HOBt/HOAt-based reagents.[4] | A modern, safe, and highly efficient option for all types of couplings. |
Troubleshooting Guides
Issue: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin. Follow this guide to troubleshoot the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Issue: Suspected Aspartimide Formation
If you suspect aspartimide formation based on MS data (mass loss of 18 Da), consider the following preventative measures for future syntheses.
Caption: Mechanism of aspartimide formation and its prevention.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol describes a general procedure for coupling this compound using HBTU as the activating agent.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Perform N-terminal Boc deprotection of the resin-bound peptide (e.g., with Trifluoroacetic Acid (TFA)).
-
Washing: Wash the resin thoroughly with DMF (3 x 1 minute) to remove residual acid.
-
Neutralization: Neutralize the resin with 10% Diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Washing: Wash the resin again with DMF (3 x 1 minute).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test (see Protocol 2) to check for reaction completion.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 minute) and Dichloromethane (DCM) (3 x 1 minute).
Protocol 2: Kaiser Test (Qualitative Test for Free Amines)
This test is used to confirm the completion of a coupling reaction.
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.
-
Washing: Wash the beads with ethanol.
-
Reagent Addition: Add the following reagents:
-
2-3 drops of 5% ninhydrin in ethanol.
-
2-3 drops of 80% phenol in ethanol.
-
2-3 drops of pyridine containing 2% 0.001 M aqueous KCN.
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue/purple color.
-
Negative Result (Complete Coupling): Yellow/colorless color.
-
Protocol 3: Capping of Unreacted Amines
If a coupling reaction remains incomplete after a second attempt, it is advisable to cap the unreacted N-termini to prevent the formation of deletion sequences.
-
Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-Asp(OcHx)-OH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of peptides synthesized using Boc-Asp(OcHx)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage of using this compound is to minimize aspartimide formation, a common side reaction during peptide synthesis.[1][2][3] The cyclohexyl (OcHx) ester is a bulky protecting group that sterically hinders the unwanted intramolecular cyclization. This is particularly crucial for sequences prone to this side reaction, such as Asp-Gly, Asp-Ala, and Asp-Ser.[3]
Q2: What is aspartimide formation and why is it problematic?
A2: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered cyclic imide. This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[3][4] This process can also lead to racemization at the α-carbon of the aspartic acid residue.[5][6] These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic behavior, leading to lower purity and yield.[4]
Q3: Can aspartimide formation still occur when using this compound?
A3: While this compound significantly reduces the incidence of aspartimide formation compared to other protecting groups like benzyl esters (OBzl), it does not completely eliminate it.[3][7] The strong acidic conditions required for the final cleavage from the resin, typically using anhydrous hydrogen fluoride (HF), can still promote this side reaction to some extent.[8][9]
Q4: What are the typical impurities found in a crude peptide synthesized with this compound after cleavage?
A4: After cleavage, the crude peptide product contains the desired full-length peptide along with various impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated peptides, and peptides with incompletely removed side-chain protecting groups.[10] Specifically related to the use of this compound, you may find small amounts of aspartimide-related impurities (α- and β-aspartyl peptides). Additionally, side reactions from the cleavage cocktail can lead to modified peptides, such as alkylated tryptophan or methionine residues if scavengers are not used effectively.[11][12]
Q5: What is the standard method for purifying these peptides?
A5: The standard and most effective method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[10][13] This technique separates the target peptide from impurities based on their hydrophobicity. A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[10]
Troubleshooting Guide
Problem 1: My mass spectrometry (MS) analysis shows a significant peak at the target mass minus 18 Da (M-18).
-
Possible Cause: This is a classic indicator of aspartimide formation.[7][12] The cyclic imide has a mass that is 18 Da less than the corresponding aspartyl peptide due to the loss of a water molecule.
-
Troubleshooting Steps:
-
Review Cleavage Conditions: Cleavage at elevated temperatures increases the rate of aspartimide formation. For peptides containing Asp(OcHx), it is recommended to perform the HF cleavage at temperatures at or below 5°C.[9]
-
Optimize Cleavage Time: Prolonged exposure to strong acid can increase side reactions. While complete removal of all protecting groups is necessary, excessively long cleavage times should be avoided.
-
HPLC Analysis: Carefully examine the HPLC chromatogram. The aspartimide impurity will likely have a different retention time than the desired peptide. You may also see closely eluting peaks corresponding to the α- and β-aspartyl isomers, which have the same mass as the target peptide.[7]
-
Problem 2: My HPLC chromatogram shows multiple peaks that are difficult to separate, all with the correct mass for my target peptide.
-
Possible Cause: This is likely due to the presence of α- and β-aspartyl peptide isomers resulting from the opening of an aspartimide intermediate.[3][12] These isomers often have very similar hydrophobicities, making their separation by RP-HPLC challenging.
-
Troubleshooting Steps:
-
Optimize HPLC Gradient: A shallower gradient during the elution of the target peptide can improve the resolution between the α- and β-isomers.
-
Alternative Chromatography: If RP-HPLC with standard C18 columns is insufficient, consider alternative purification strategies such as ion-exchange chromatography, which separates molecules based on charge.[14] The different positioning of the carboxyl group in the α- and β-isomers might allow for separation.
-
Preventative Measures for Future Syntheses: For particularly problematic sequences, ensure strict adherence to low-temperature cleavage protocols.
-
Problem 3: I am observing side products with unexpected mass additions, especially if my peptide contains Trp, Met, or Cys.
-
Possible Cause: During the acidic cleavage step, the Boc groups and other side-chain protecting groups are removed, generating reactive carbocations (e.g., the tert-butyl cation).[11] These cations can alkylate nucleophilic residues like tryptophan, methionine, and cysteine if not effectively neutralized.
-
Troubleshooting Steps:
-
Use an Effective Scavenger Cocktail: Always include scavengers in your cleavage cocktail to "trap" these reactive carbocations.[12] A common scavenger for Boc-SPPS is anisole or p-cresol. For peptides containing tryptophan, thioanisole is often added.[15]
-
Review Scavenger Ratios: Ensure the appropriate amount and type of scavengers are used for the specific amino acids in your peptide sequence. For example, a cocktail for a peptide with methionine might include thioanisole to prevent its oxidation.[16]
-
Experimental Protocols
Protocol 1: Standard HF Cleavage of a Peptide from the Resin
This protocol describes a standard procedure for cleaving a peptide synthesized on a Boc-compatible resin, incorporating measures to minimize aspartimide formation.
-
Resin Preparation: Dry the synthesized peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Scavenger Preparation: Prepare a scavenger mixture appropriate for your peptide sequence. A general-purpose scavenger is p-cresol or anisole. Add approximately 1.0 mL of scavenger per gram of peptide-resin.
-
HF Apparatus Setup: Place the dried peptide-resin and the scavenger in a specialized HF reaction vessel. Ensure the apparatus is clean, dry, and properly assembled according to safety guidelines.
-
HF Cleavage:
-
Cool the reaction vessel to 0°C using an ice-water bath.
-
Carefully distill anhydrous HF into the reaction vessel. Use approximately 10 mL of HF per gram of resin.
-
Stir the mixture at 0°C for 1-2 hours. For peptides containing Asp(OcHx), maintaining a low temperature (0-5°C) is critical to minimize aspartimide formation.[9]
-
-
HF Removal: After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum.
-
Peptide Precipitation and Washing:
-
Wash the resin residue with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Triturate the residue with ether to obtain a precipitate.
-
Filter the crude peptide and wash it several times with cold diethyl ether.
-
-
Drying: Dry the crude peptide precipitate under vacuum.
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain a fluffy powder ready for purification.
Protocol 2: Purification by Reversed-Phase HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of the initial HPLC mobile phase (e.g., 10-20% acetonitrile in water with 0.1% TFA). Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Column and Mobile Phase:
-
Column: A preparative C18 column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared peptide solution onto the column.
-
Run a linear gradient of increasing mobile phase B to elute the peptide and impurities. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the UV absorbance at 214 nm or 280 nm.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pooling and Lyophilization: Pool the fractions containing the peptide at the desired purity and lyophilize to obtain the final purified product.
Data Presentation
Table 1: Comparison of Cleavage Conditions and Potential Impact on Purity
| Cleavage Reagent | Temperature | Typical Scavengers | Key Advantages | Potential Issues & Mitigation |
| Anhydrous HF | 0-5 °C | Anisole, p-cresol, thioanisole | Versatile and effective for most protecting groups used in Boc-SPPS.[1][9] | Aspartimide formation (mitigate with low temp).[9] Alkylation of sensitive residues (mitigate with scavengers).[11] |
| TFMSA | 0-5 °C | Thioanisole, m-cresol, EDT | Less hazardous than HF. | May not efficiently cleave all protecting groups. Can also promote aspartimide formation. |
| TMSOTf | 0 °C | TFA, m-cresol | Rapid deprotection. | Does not remove Cys(Bzl) or Arg(NO2). Met(O) is not reduced.[9] |
Visualizations
Caption: General workflow for peptide purification after Boc-SPPS.
Caption: Mechanism of aspartimide formation during peptide synthesis.
Caption: Troubleshooting workflow for common peptide purification issues.
References
- 1. This compound Novabiochem 73821-95-1 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproducts in Boc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing byproducts in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: My final peptide product shows a lower molecular weight than expected in the mass spectrum. What could be the cause?
A1: A lower-than-expected molecular weight typically indicates the presence of truncated peptide sequences. This is one of the most common issues in SPPS.
Possible Causes:
-
Incomplete Boc Deprotection: Failure to completely remove the N-terminal Boc protecting group in each cycle will cap the peptide chain, preventing further elongation.
-
Incomplete Amino Acid Coupling: Steric hindrance, peptide aggregation on the resin, or suboptimal coupling reagent activity can lead to incomplete coupling of the incoming amino acid, resulting in a truncated sequence.[1]
Troubleshooting and Characterization:
-
Mass Spectrometry (MS) Analysis: Analyze the crude product by MS. Truncated sequences will appear as a series of peaks with masses corresponding to the loss of one or more amino acid residues from the N-terminus.
-
HPLC Analysis: A well-resolved HPLC chromatogram can often separate truncated peptides from the full-length product.[1] The hydrophobicity of the peptide generally increases with length, so truncated sequences may have shorter retention times.
-
Review Synthesis Protocol: Check the protocols for Boc deprotection (time, TFA concentration) and coupling (reagent concentrations, reaction time, and choice of coupling agent).
-
Kaiser Test: Perform a Kaiser test after the coupling step to check for the presence of unreacted primary amines, which would indicate incomplete coupling.
Q2: I observe a peak in my HPLC with a mass loss of 18 Da from the expected product, especially when my peptide has an N-terminal glutamine.
A2: This is a strong indication of pyroglutamate formation.[1] The N-terminal glutamine can cyclize to form a pyroglutamyl residue, with the loss of ammonia (17 Da) or water from an N-terminal glutamic acid (18 Da).
Troubleshooting and Characterization:
-
MS/MS Analysis: Tandem mass spectrometry can confirm the modification at the N-terminus.[1]
-
Mitigation Strategies:
Q3: My peptide sequence contains an Asp-Gly or Asp-Ser motif, and I see a byproduct with the same mass but a different retention time in HPLC. What is happening?
A3: This is likely due to aspartimide formation. The side-chain carboxyl group of aspartic acid can attack the peptide backbone to form a cyclic imide intermediate. This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or be attacked by other nucleophiles.[1][2][3]
Troubleshooting and Characterization:
-
HPLC-MS/MS: The different isomers can often be separated by HPLC. MS/MS fragmentation patterns can help to identify the rearranged peptide backbone.[1]
-
Mitigation Strategies:
Q4: After coupling the second amino acid, I'm seeing a significant amount of a low molecular weight byproduct and my overall yield is low.
A4: This is a classic sign of diketopiperazine (DKP) formation. The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product. This is particularly common when proline or glycine is the second amino acid in the sequence.[1][2][3][4]
Troubleshooting and Characterization:
-
HPLC and MS Analysis: DKP formation will result in the appearance of a new peak in the HPLC chromatogram with a mass corresponding to the cyclic dipeptide, and a significant loss of the target peptide.[1]
-
Mitigation Strategies:
-
In Situ Neutralization: This is a highly effective method where the neutralization and coupling steps are combined, minimizing the time the N-terminal amine is free to attack the resin linkage.[1][3]
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this resin can suppress DKP formation.[1][3]
-
Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin.[1]
-
Q5: My peptide contains sensitive residues like Trp, Met, Cys, or Tyr, and I'm observing unexpected mass additions after cleavage.
A5: This is likely due to alkylation of these sensitive amino acid residues by carbocations generated during the cleavage of protecting groups, particularly the tert-butyl cation from Boc deprotection.[1][2][5]
Troubleshooting and Characterization:
-
MS Analysis: Look for mass additions corresponding to the alkylating species (e.g., +56 Da for tert-butylation).
-
Use of Scavengers: The addition of a "scavenger cocktail" during the final acid cleavage step is crucial to trap these reactive carbocations. The choice of scavengers depends on the amino acids present in your peptide.[1][2]
Quantitative Data Summary
| Side Reaction | Common Amino Acid(s) Involved | Expected Mass Change |
| Pyroglutamate Formation | N-terminal Gln | -17.03 Da (from NH3) |
| N-terminal Glu | -18.02 Da (from H2O) | |
| Aspartimide Formation | Asp-Gly, Asp-Ala, Asp-Ser | 0 (Isomerization) |
| Diketopiperazine Formation | X-Pro, X-Gly (at N-terminus) | Cleavage of dipeptide |
| Alkylation (t-butylation) | Trp, Met, Cys, Tyr | +56.11 Da |
| Deletion | Any | Mass of missing residue(s) |
Experimental Protocols
Protocol 1: HPLC Analysis of Crude Peptide
This protocol is for the analysis of the crude peptide after cleavage from the resin to assess purity and identify byproducts.
-
Sample Preparation:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., HF/anisole or a lower-toxicity alternative like TFMSA).[6]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative purity of the main product and the percentage of each byproduct.
-
Protocol 2: Mass Spectrometry Analysis for Byproduct Identification
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol. The sample can be directly infused or analyzed via LC-MS.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion of the target peptide and any byproducts.[6]
-
MS/MS Analysis (Optional): Perform tandem MS (MS/MS) on the precursor ions of interest to obtain fragmentation data for sequence confirmation and localization of modifications.[6]
-
-
Data Analysis:
-
Compare the observed m/z of the precursor ions with the theoretical m/z of the target peptide and potential byproducts.
-
Analyze the MS/MS fragmentation pattern to confirm the peptide sequence and identify the site of any modifications.
-
Visualizations
Caption: Troubleshooting workflow for identifying byproducts in Boc-SPPS.
Caption: Pathway of aspartimide formation and subsequent hydrolysis.
References
Technical Support Center: Impact of Scavengers on Cleavage of Boc-Asp(OcHx)-OH Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols related to the impact of scavengers on the cleavage of peptides containing Boc-Asp(OcHx)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in Boc-SPPS?
A1: The primary purpose of using the cyclohexyl (OcHx) ester as a side-chain protecting group for aspartic acid is to minimize the formation of aspartimide during peptide synthesis. Aspartimide formation is a significant side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, and can lead to a mixture of α- and β-peptides, as well as racemization.[1] The bulky cyclohexyl group sterically hinders the intramolecular cyclization required for aspartimide formation.[1]
Q2: What are scavengers and why are they critical during the cleavage of peptides containing this compound?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail (typically containing a strong acid like Trifluoroacetic Acid - TFA) to "trap" reactive carbocations generated from the cleavage of the Boc group and other acid-labile side-chain protecting groups.[1][2] While the OcHx group on aspartic acid is cleaved during this step, other protecting groups on different amino acids will also generate reactive species. These carbocations can cause unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[1] Scavengers are therefore critical for ensuring the integrity and purity of the final peptide.
Q3: Does the use of this compound eliminate the need for scavengers?
A3: No. While this compound is effective at preventing aspartimide formation, it does not prevent side reactions related to the cleavage of other protecting groups in the peptide sequence. The cleavage of the Boc group from the N-terminus and other side-chain protecting groups will still generate reactive carbocations. Therefore, a suitable scavenger cocktail is essential to prevent the alkylation of sensitive residues elsewhere in the peptide.
Q4: What are the most common side reactions to consider when cleaving a peptide containing this compound and other sensitive residues?
A4: Besides the minimized risk of aspartimide formation, you should be aware of:
-
Alkylation of Tryptophan: The indole ring of tryptophan is highly nucleophilic and prone to modification by carbocations.[2][3]
-
Alkylation and Oxidation of Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium salt and is also susceptible to oxidation to methionine sulfoxide.[2][3]
-
Alkylation of Cysteine: The free thiol group of cysteine is a strong nucleophile and a target for alkylation.[3]
-
Alkylation of Tyrosine: The activated phenolic ring of tyrosine can also be alkylated.[3]
-
Incomplete Deprotection: Incomplete removal of the OcHx or other protecting groups can occur, especially with sterically hindered sequences.
Q5: What is a good starting scavenger cocktail for a peptide containing this compound?
A5: A widely used and effective general-purpose scavenger cocktail for many peptides is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3] TIS is an excellent scavenger for carbocations, and water aids in the hydrolysis of the Boc group.[3] However, the optimal cocktail depends on the other amino acids in your sequence. For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) is highly recommended.[3]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired peptide after cleavage. | Incomplete cleavage from the resin or incomplete deprotection of side chains. Steric hindrance or insufficient reaction time can be contributing factors. | - Extend the cleavage reaction time to 4 hours and re-analyze. - Ensure the peptide-resin is adequately swollen in the cleavage cocktail. - If the peptide is particularly long or contains multiple bulky protecting groups, consider a stronger acid system, but with caution due to potential for increased side reactions. |
| Mass spectrometry shows a +56 Da adduct on the peptide. | Alkylation by the tert-butyl cation. This is a common side reaction if scavengers are absent or insufficient. | - Ensure a sufficient concentration of a carbocation scavenger like Triisopropylsilane (TIS) in your cleavage cocktail (typically 2.5-5%). |
| Side products are observed with a mass corresponding to the addition of other protecting group fragments. | Alkylation by carbocations generated from other side-chain protecting groups (e.g., from Trp(Boc) or Lys(Boc)). | - Use a scavenger cocktail tailored to the specific protecting groups present. TIS is a good general carbocation scavenger. |
| HPLC analysis shows a complex mixture of peaks close to the main product. | Aspartimide formation , although minimized by OcHx, may not be completely eliminated, especially under harsh or prolonged acidic conditions. It can also indicate other side reactions. | - Confirm the identity of the side products by mass spectrometry. - If aspartimide-related products are confirmed, consider reducing the cleavage time or temperature. However, this needs to be balanced with ensuring complete deprotection. |
| The peptide contains tryptophan, and significant side products are observed. | Alkylation or oxidation of the tryptophan indole ring. | - Add 1,2-ethanedithiol (EDT) to the scavenger cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5). |
| The peptide contains methionine, and a +16 Da adduct is observed. | Oxidation of methionine to methionine sulfoxide. | - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared, degassed cleavage cocktails. - The addition of scavengers like thioanisole can also help minimize oxidation. |
Data Presentation
The following table provides an illustrative comparison of the effectiveness of different scavenger cocktails on the cleavage of a model peptide containing this compound, Trp, and Met. The data is representative and aims to highlight the importance of choosing the appropriate scavenger cocktail. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Illustrative Comparison of Scavenger Cocktails for a Model Peptide (Sequence: H-Trp-Ala-Gly-Asp(OcHx)-Met-Phe-NH2)
| Cleavage Cocktail Composition (v/v/v) | % Desired Peptide | % Trp-Adducts | % Met(O) | % Other Impurities |
| 95% TFA / 5% Water | 65 | 20 | 10 | 5 |
| 95% TFA / 2.5% TIS / 2.5% Water | 85 | 5 | 8 | 2 |
| 92.5% TFA / 2.5% TIS / 2.5% Water / 2.5% EDT | 95 | <1 | 3 | 1 |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT (Reagent K) | 96 | <1 | <1 | 2 |
Experimental Protocols
Protocol: Comparative Analysis of Scavenger Cocktails for the Cleavage of a this compound Containing Peptide
This protocol describes a method to test different scavenger cocktails on a small scale to determine the optimal conditions for the cleavage of your peptide.
1. Materials:
-
Peptide-resin containing the this compound residue.
-
Trifluoroacetic acid (TFA).
-
Scavengers: Triisopropylsilane (TIS), deionized water, 1,2-ethanedithiol (EDT), thioanisole, phenol.
-
Dichloromethane (DCM).
-
Cold diethyl ether.
-
Microcentrifuge tubes.
-
Shaker or vortexer.
-
Centrifuge.
-
HPLC system with a C18 column.
-
Mass spectrometer.
2. Procedure:
-
Resin Preparation:
-
Weigh 20 mg of the dried peptide-resin into four separate microcentrifuge tubes.
-
Wash the resin in each tube with 1 mL of DCM for 1 minute to swell the resin, then remove the DCM.
-
-
Cleavage Cocktail Preparation (Prepare fresh):
-
Cocktail A: 500 µL of TFA/Water (95:5).
-
Cocktail B: 500 µL of TFA/TIS/Water (95:2.5:2.5).
-
Cocktail C: 500 µL of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).
-
Cocktail D (Reagent K): 500 µL of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).
-
-
Cleavage Reaction:
-
Add the respective 500 µL cleavage cocktail to each tube containing the resin.
-
Cap the tubes tightly and agitate at room temperature for 2 hours.
-
-
Peptide Precipitation:
-
After 2 hours, filter the resin from each tube (e.g., using a small syringe with a frit) into a new set of labeled microcentrifuge tubes.
-
Wash the resin with an additional 100 µL of fresh TFA and combine the filtrates.
-
Add 1.5 mL of cold diethyl ether to each tube to precipitate the peptide.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
-
Peptide Isolation:
-
Centrifuge the tubes at high speed for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with 1 mL of cold diethyl ether, centrifuging and decanting each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of each dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze each sample by RP-HPLC to determine the purity and quantify the percentage of the desired product and any side products.
-
Confirm the identity of the main peak and any significant impurities by mass spectrometry.
-
-
Evaluation:
-
Compare the HPLC chromatograms from the different scavenger cocktails to identify the conditions that yield the highest purity of the desired peptide.
-
Mandatory Visualization
Caption: Mechanism of Boc deprotection and the role of scavengers.
Caption: Troubleshooting workflow for peptide cleavage optimization.
References
preventing racemization during coupling of Boc-Asp(OcHx)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the peptide coupling of Boc-L-Asp(OcHx)-OH.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling Boc-Asp(OcHx)-OH?
A1: Racemization is the process that leads to the formation of an equal mixture of both D- and L-enantiomers of a chiral amino acid. In peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. Aspartic acid derivatives are particularly susceptible to racemization, primarily through aspartimide formation, which is a significant side reaction.[1][2][3]
Q2: What is the primary mechanism of racemization for Aspartic Acid derivatives?
A2: The main pathway for racemization of aspartic acid derivatives during peptide synthesis is through the formation of a succinimide ring, also known as an aspartimide.[1][2] This occurs when the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the carbonyl group of the side-chain ester. This cyclization is particularly favored in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1] The aspartimide intermediate can then be opened by a nucleophile, such as piperidine during Fmoc deprotection or an alcohol, leading to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[2] The use of a bulky side-chain protecting group like cyclohexyl (OcHx) can help to sterically hinder this intramolecular cyclization, thus reducing the rate of aspartimide formation compared to smaller protecting groups like benzyl.[1]
Q3: Which factors influence the extent of racemization during the coupling of this compound?
A3: Several factors can influence the degree of racemization:
-
Coupling Reagents: Highly reactive coupling reagents can increase the rate of side reactions leading to racemization.[3]
-
Additives: The absence of racemization-suppressing additives, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can lead to higher levels of racemization, especially when using carbodiimide-based coupling reagents.[4][5][6][7]
-
Base: The type and concentration of the base used are critical. Strong, sterically unhindered bases can promote racemization by abstracting the α-proton of the activated amino acid.[3][5][7]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3][4][8]
-
Solvent: The polarity of the solvent can affect the rates of both the coupling reaction and racemization. Less polar solvents may reduce racemization but can be limited by reagent solubility.[4][9]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin can increase the opportunity for racemization.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Asp isomer detected in the final peptide. | Racemization during coupling. | 1. Optimize Coupling Chemistry: Use a coupling reagent known for low racemization in combination with an additive (e.g., DIC/Oxyma, HATU/HOAt).[5][7] 2. Select an Appropriate Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[5][7] 3. Control Temperature: Perform the coupling reaction at a lower temperature, such as 0°C.[4] 4. Minimize Pre-activation: Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[4][5] |
| Presence of a side-product with the same mass as the desired peptide but different retention time. | Formation of β-aspartyl peptide via an aspartimide intermediate. | 1. Use Additives in Deprotection (for Fmoc synthesis): Although this guide focuses on this compound, for Fmoc-Asp strategies, adding HOBt or Oxyma to the piperidine deprotection solution can suppress aspartimide formation.[1][8][10] 2. Bulky Side-Chain Protection: The use of the cyclohexyl (OcHx) ester is already a good strategy to reduce aspartimide formation compared to smaller esters.[1] 3. Optimize Coupling Conditions: The same conditions that minimize racemization will also help to reduce aspartimide formation. |
| Incomplete coupling reaction. | Steric hindrance from the Boc and OcHx protecting groups. | 1. Increase Coupling Time: Extend the reaction time, but monitor for potential increases in racemization.[3] 2. Use a More Potent Coupling Reagent: Consider using a phosphonium- or uronium-based reagent like PyBOP or HATU, which are known for their high coupling efficiency.[11][12] However, be mindful of their potential to cause racemization and always use them with an additive and appropriate base. |
Data Presentation: Qualitative Comparison of Coupling Strategies
| Coupling Method | Reagents | Racemization Potential | Coupling Efficiency | Notes |
| Carbodiimide with Additive | DIC / HOBt or Oxyma | Low | Good | A cost-effective and widely used method. Oxyma is a non-explosive and highly effective alternative to HOBt.[5][6] |
| Uronium/Aminium Salt | HBTU / HOBt or HATU / HOAt | Low to Moderate | High | Very efficient coupling reagents. The choice of base is critical to minimize racemization.[5][11][12] |
| Phosphonium Salt | PyBOP / HOBt | Low | High | Highly efficient, but the byproducts can be a concern.[11][12] |
| Carbodiimide Alone | DIC or DCC | High | Moderate | Not recommended for racemization-prone amino acids without an additive.[4][5] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended for routine couplings where low cost and efficiency are desired, with a strong emphasis on minimizing racemization.
-
Resin Preparation:
-
Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform the N-terminal Boc group deprotection using trifluoroacetic acid (TFA).
-
Neutralize the resin with a suitable base (e.g., 10% DIPEA in DMF) and wash thoroughly with DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Add the amino acid/Oxyma solution to the resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Alternatively, for highly sensitive couplings, perform the reaction at 0°C.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using a Kaiser test.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU/HOAt
This protocol is recommended for difficult couplings or when maximum suppression of racemization is critical.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOAt (3 equivalents) in DMF.
-
In another vessel, dissolve HATU (2.9 equivalents) in DMF.
-
Add the this compound/HOAt solution to the resin.
-
Add the HATU solution to the resin.
-
Add a sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents) to the reaction mixture.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. file.globalso.com [file.globalso.com]
Validation & Comparative
Navigating the Synthesis of Difficult Peptides: A Comparative Guide to Boc-Asp(OcHx)-OH and Fmoc-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals, the synthesis of "difficult peptides"—sequences prone to aggregation, side reactions, and low yields—presents a significant challenge. A critical decision in this process is the choice of protecting group strategy for trifunctional amino acids, particularly aspartic acid, which is notoriously susceptible to aspartimide formation. This guide provides an objective, data-driven comparison of two commonly employed protected aspartic acid derivatives: Boc-Asp(OcHx)-OH for tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) and Fmoc-Asp(OtBu)-OH for 9-fluorenylmethoxycarbonyl (Fmoc) SPPS.
The primary side reaction associated with aspartic acid in peptide synthesis is the formation of an aspartimide intermediate, which can lead to a cascade of impurities, including α- and β-peptides and racemization at the aspartic acid residue.[1][2] This is particularly problematic in Fmoc-SPPS, where repeated exposure to basic conditions for Fmoc group removal can trigger this debilitating side reaction, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1]
The Contenders: A Tale of Two Chemistries
Fmoc-Asp(OtBu)-OH is the standard choice for incorporating aspartic acid in the widely used Fmoc/tBu SPPS strategy. The Fmoc group is removed with a mild base (typically piperidine), while the tert-butyl (tBu) side-chain protecting group is cleaved with strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[3][4] While convenient, the basic deprotection steps are the Achilles' heel of this approach when dealing with aspartic acid-containing peptides.
This compound , on the other hand, is employed in the more traditional Boc/Bzl SPPS strategy. The Boc group is removed with a moderate acid (TFA), and the cyclohexyl (cHx) ester side-chain protecting group is cleaved with a strong acid, typically anhydrous hydrogen fluoride (HF).[5][6] Historically, Boc-based SPPS with Asp(OcHx) side-chain protection has been recognized for its ability to minimize aspartimide formation during the synthesis cycles.[7]
Performance Under Pressure: A Comparative Analysis
Direct head-to-head comparisons of these two derivatives in the synthesis of the same difficult peptide are scarce in the literature. However, a wealth of data on the performance of Fmoc-Asp(OtBu)-OH and extensive studies on aspartimide formation allow for a robust and informative indirect comparison.
Aspartimide Formation: The Central Challenge
The propensity for aspartimide formation is the most critical differentiator. While Fmoc-SPPS is generally milder, the repetitive base treatments make Fmoc-Asp(OtBu)-OH highly susceptible to this side reaction. In contrast, the acidic conditions of Boc deprotection largely circumvent this issue during the elongation phase.
A study on a model tetrapeptide, Glu-Asp-Gly-Thr, demonstrated that a cyclohexyl ester-protected peptide yielded only 0.3% aspartimide after 24 hours of treatment with a tertiary amine base, a 170-fold reduction compared to the benzyl ester-protected equivalent.[5] This underscores the remarkable stability of the OcHx group against base-catalyzed aspartimide formation.
Conversely, the synthesis of difficult peptides using Fmoc-Asp(OtBu)-OH is often plagued by significant aspartimide-related impurities. For instance, in the synthesis of Teduglutide, a 33-mer with two aspartimide-prone motifs (Asp-Gly and Asp-Asn), the use of standard Fmoc-Asp(OtBu)-OH leads to substantial byproduct formation.[7] A strategy employing a bulkier side-chain protecting group, Fmoc-Asp(OBno)-OH, increased the amount of the target peptide by 25% compared to the synthesis with Fmoc-Asp(OtBu)-OH, highlighting the inherent problem with the standard tBu protection.[8]
Similarly, in the synthesis of the classic model difficult peptide, Scorpion toxin II (VKDGYI), which contains the highly problematic Asp-Gly sequence, Fmoc-Asp(OtBu)-OH leads to significant aspartimide formation.[8] The use of the more sterically hindered Fmoc-Asp(OBno)-OH reduced aspartimide formation to almost undetectable levels in this model system.[8]
| Protecting Group Strategy | Peptide Sequence | Aspartimide-Related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | Scorpion Toxin II (VKDGYI) | Significant (exact % varies with conditions) | [8] |
| Fmoc-Asp(OMpe)-OH | Scorpion Toxin II (VKDGYI) | Reduced compared to OtBu | [8] |
| Fmoc-Asp(OBno)-OH | Scorpion Toxin II (VKDGYI) | Almost undetectable | [8] |
| Fmoc-Asp(OtBu)-OH | Teduglutide | Substantial | [7] |
| Fmoc-Asp(OBno)-OH | Teduglutide | 25% increase in target peptide vs. OtBu | [8] |
| This compound | Model Tetrapeptide | 0.3% (after 24h in base) | [5] |
Table 1: Comparison of aspartimide formation with different aspartic acid protecting groups.
Overall Yield and Purity for Difficult Peptides
For "difficult peptides," particularly those that are long, hydrophobic, or prone to aggregation, Boc-SPPS often provides a significant advantage. The repetitive TFA deprotection steps in Boc chemistry leave the N-terminus of the growing peptide chain in a protonated state. This positive charge disrupts inter-chain hydrogen bonding, which is a primary cause of on-resin aggregation, thereby improving solvation and the efficiency of subsequent coupling steps. This can lead to higher overall yields and purity of the final crude peptide.
Experimental Protocols and Methodologies
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The fundamental steps of SPPS are iterative and consist of:
-
Deprotection: Removal of the Nα-protecting group (Boc or Fmoc).
-
Washing: Removal of excess deprotection reagent and byproducts.
-
Coupling: Activation and coupling of the next protected amino acid.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the solid support and removal of all side-chain protecting groups.
Protocol for Fmoc Deprotection (leading to Aspartimide Formation)
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure: The peptide-resin is treated with the deprotection solution for a specified period (e.g., 2 x 10 minutes) at room temperature to remove the Fmoc group. This is followed by extensive washing with DMF. It is during this step that the basic environment promotes aspartimide formation at susceptible Asp residues.
Protocol for Boc Deprotection
-
Reagent: 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Procedure: The peptide-resin is treated with the deprotection solution for a specified period (e.g., 1 x 2 minutes and 1 x 20 minutes) at room temperature. This is followed by washing with DCM and a neutralization step with a hindered base like diisopropylethylamine (DIEA) prior to the next coupling. The acidic nature of this deprotection step prevents base-catalyzed aspartimide formation.
Final Cleavage and Deprotection
-
Fmoc/tBu Strategy: The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cocktail typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated from the cleavage of tBu-based groups.[7]
-
Boc/Bzl Strategy: A strong acid, most commonly anhydrous hydrogen fluoride (HF), is used for the final cleavage. While effective, HF is highly corrosive and toxic, requiring specialized equipment. It is important to note that these strong acidic conditions, particularly with HF, can also promote acid-catalyzed aspartimide formation, although this is generally less of an issue than the base-catalyzed reaction during Fmoc synthesis.[5][7]
Visualizing the Chemistry
Caption: Comparative workflows of Fmoc and Boc SPPS cycles.
Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc-SPPS.
Conclusion and Recommendations
The choice between this compound and Fmoc-Asp(OtBu)-OH for the synthesis of difficult peptides is a strategic one, with significant implications for the final yield and purity of the product.
Fmoc-Asp(OtBu)-OH remains a viable option for sequences that are not particularly prone to aspartimide formation, or where the convenience and milder overall conditions of the Fmoc strategy are paramount. For difficult sequences, its use necessitates careful monitoring and may require optimization, such as the addition of acidic additives to the piperidine solution or the use of lower temperatures, to suppress aspartimide formation. For particularly challenging Asp-Xxx motifs, switching to a bulkier side-chain protecting group is strongly recommended.
This compound emerges as a superior choice when the primary concern is the prevention of aspartimide formation during peptide chain elongation. The inherent resistance of the OcHx group to base-catalyzed cyclization, combined with the general advantages of the Boc strategy for mitigating aggregation in difficult sequences, makes it a powerful tool in the peptide chemist's arsenal. While the use of HF for final cleavage requires special handling, the significant reduction in synthesis-related side reactions for aspartic acid-containing difficult peptides often justifies this consideration.
For researchers tackling the synthesis of peptides with known aspartimide-prone sequences, particularly those intended for therapeutic development where purity is paramount, the this compound strategy offers a more robust and reliable path to the target molecule, minimizing challenging purification steps and maximizing the yield of the desired product.
References
- 1. AU2022205108A1 - Synthesis of teduglutide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Aspartic Acid Protecting Groups in Peptide Synthesis
The synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge due to the propensity for aspartimide formation, a base-catalyzed intramolecular side reaction. This reaction can lead to a mixture of by-products, including α- and β-aspartyl peptides and racemized products, which are often difficult to purify and can compromise the integrity of the final peptide.[1][2][3] The selection of an appropriate protecting group for the β-carboxyl side chain of Asp is therefore critical for minimizing this side reaction and ensuring high-purity peptide synthesis.
This guide provides a comparative analysis of commonly used aspartic acid protecting groups, focusing on their effectiveness in preventing aspartimide formation, particularly in Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).
The Challenge: Aspartimide Formation
During Fmoc-SPPS, the repeated exposure to basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) can trigger a side reaction.[1] The backbone amide nitrogen of the amino acid C-terminal to the Asp residue performs a nucleophilic attack on the side-chain β-carbonyl group. This forms a five-membered succinimide ring known as an aspartimide.[2][4] This intermediate is unstable and can be hydrolyzed to form the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, or piperidide adducts if piperidine attacks the ring.[2][5] The reaction is particularly prevalent in sequences like Asp-Gly, where the lack of steric hindrance on the subsequent residue facilitates the attack.[1][6]
Comparison of Aspartic Acid Protecting Groups
The primary strategy to mitigate aspartimide formation is to sterically hinder the intramolecular cyclization reaction. This is achieved by using bulky ester protecting groups on the Asp side chain.
Ester-Based Protecting Groups
These are the most common class of protecting groups for the Asp side chain. Their effectiveness is directly related to their steric bulk.
| Protecting Group | Abbreviation | Structure (R Group) | Key Characteristics | Cleavage Conditions |
| tert-Butyl | OtBu | -C(CH₃)₃ | Standard/Most Common: Provides moderate protection. Often insufficient for problematic sequences (e.g., Asp-Gly).[1][4] | TFA-based cocktail (e.g., 95% TFA)[7] |
| 3-methylpent-3-yl | OMpe | -C(CH₃)(C₂H₅)₂ | Bulky: Offers increased steric hindrance compared to OtBu, reducing side reactions.[1][8] | TFA-based cocktail[9] |
| 3-ethyl-3-pentyl | OEpe | -C(C₂H₅)₃ | Very Bulky: Part of a series of increasingly bulky groups designed for enhanced protection.[1][8] | TFA-based cocktail[9] |
| 5-n-butyl-5-nonyl | OBno | -C(C₄H₉)₃ | Extremely Bulky: Highly effective. Reduced aspartimide by 25% vs. OtBu in Teduglutide synthesis.[1] In model peptides, it reduced side reactions to almost undetectable levels.[3] | TFA-based cocktail[3] |
| Cyclohexyl | OcHex | -C₆H₁₁ | Boc-SPPS Standard: Primarily used in Boc-SPPS. Showed significantly less aspartimide formation than Benzyl esters under acidic or basic conditions.[10][11] | HF or equivalent strong acid |
| Benzyl | OBzl | -CH₂C₆H₅ | Boc-SPPS: Prone to a higher degree of aspartimide formation compared to OcHex.[10] | H₂/Pd, HF, or Na/liquid ammonia[11][12] |
Quantitative Comparison Data
| Study / Peptide | Protecting Groups Compared | Conditions | Result (% Aspartimide Formation) |
| Model Tetrapeptide [10] | OBzl vs. OcHex | Diisopropylethylamine, 24h | OBzl: High (170-fold more than OcHex) OcHex: 0.3% |
| Scorpion Toxin II (VKDGYI) [3] | OtBu vs. OMpe vs. OBno | Simulated 100 deprotection cycles | OtBu: ~25% OMpe: ~5% OBno: ~10% (0.1%/cycle) |
| Scorpion Toxin II (VKDNYI) [3] | OtBu vs. OMpe vs. OBno | Simulated 100 deprotection cycles | OtBu: ~10% OMpe: ~1.5% OBno: <0.5% (Almost undetectable) |
| (Gly²)-GLP-2 Synthesis [3] | OtBu vs. OBno | Standard Fmoc-SPPS | OBno: Increased target peptide content by 25% compared to OtBu due to reduced side products. |
Alternative Strategies and Protecting Groups
For particularly challenging sequences or specific applications like on-resin modification, alternative strategies are employed.
Non-Ester Masking Groups
To completely avoid issues related to the electrophilic nature of esters, novel protecting groups have been developed.
-
Cyanosulfurylides (CSY): This approach masks the carboxylic acid via a stable C-C bond.[13] The CSY group is stable to all standard SPPS conditions but can be selectively removed using electrophilic halogenating agents like N-Chlorosuccinimide (NCS).[13] This strategy has been successful in the synthesis of peptides like Teduglutide where conventional methods failed.[13] However, the removal conditions are not compatible with methionine or certain cysteine protecting groups.[14]
Backbone Protection
This is considered the most robust method for completely preventing aspartimide formation.[2]
-
2,4-dimethoxybenzyl (Dmb): The amide nitrogen of the residue following Asp is protected with a Dmb group. This prevents it from acting as a nucleophile.[2] This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The Dmb group is conveniently cleaved during the final TFA-mediated cleavage step.[2]
Orthogonal Protecting Groups
These groups allow for selective deprotection of the Asp side chain on the resin, enabling site-specific modifications like cyclization or glycosylation.
-
2-phenylisopropyl (O-2-PhiPr): Cleavable under very mild acidic conditions (e.g., 1% TFA in DCM), which do not affect OtBu or other acid-labile groups.[1][15]
-
Allyl (OAll): Stable to both TFA and piperidine, offering true orthogonality. It is removed using a palladium catalyst.[15]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Deprotection
-
Reagent: 20% (v/v) piperidine in high-purity dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the solvent.
-
Add the deprotection reagent to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the reagent.
-
Repeat steps 3-5 one more time.
-
Wash the resin extensively with DMF to remove all traces of piperidine.
-
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
-
Reagent: 20% piperidine, 0.1 M Hydroxybenzotriazole (HOBt) in DMF.
-
Rationale: The addition of an acidic additive like HOBt buffers the basicity of the solution, which can significantly reduce the rate of aspartimide formation.[2][5]
-
Procedure: Follow the same procedure as Protocol 1, substituting the standard reagent with the modified one.
Protocol 3: Global Cleavage and Deprotection (TFA-based)
This protocol is for the final cleavage of the peptide from the resin and removal of tert-butyl-based side-chain protecting groups (e.g., OtBu, OMpe, OBno).
-
Reagent (Reagent B - "Odorless"): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v/v/v).[16]
-
Rationale: TFA cleaves the acid-labile protecting groups and linker. TIS acts as a scavenger to trap reactive carbocations generated from the protecting groups, preventing re-attachment and modification of sensitive residues like Tryptophan.[12][16]
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
Verifying Peptide Sequences with Boc-Asp(OcHx)-OH: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise verification of a peptide's amino acid sequence is paramount to ensure its structural integrity and biological function. This is particularly critical when non-standard or protected amino acids, such as Boc-Asp(OcHx)-OH (N-tert-butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester), are incorporated. The presence of the bulky N-terminal Boc protecting group and the hydrophobic cyclohexyl ester on the aspartic acid side chain introduces unique analytical challenges. This guide provides an objective comparison of the primary analytical techniques for verifying peptide sequences containing this compound, supported by detailed experimental protocols and data interpretation considerations.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the need for sequence confirmation, purity assessment, structural elucidation, and the stage of the synthesis process. The table below summarizes the key performance aspects of the most common analytical methods for peptides containing this compound.
| Feature | Mass Spectrometry (MS) | Edman Degradation | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Molecular weight determination and sequence confirmation. | N-terminal sequencing. | Purity assessment and separation of isomers. | Detailed 3D structural and conformational analysis. |
| Principle | Measures the mass-to-charge ratio of the peptide and its fragments. | Sequential chemical cleavage and identification of N-terminal amino acids.[1][2] | Separates components based on physicochemical properties, primarily hydrophobicity.[3][4] | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[5][6] |
| Sample Requirement | Low (picomole to femtomole). | Low (10-100 picomoles).[1] | Low to moderate (microgram to milligram). | High (milligram). |
| Throughput | High. | Low (sequential). | High. | Low. |
| Information Provided | Molecular weight, amino acid sequence (from fragmentation), and some post-translational modifications. | N-terminal amino acid sequence.[7][8] | Purity, presence of isomers and impurities. | 3D structure, conformation, and dynamics in solution.[9] |
| Suitability for this compound | Excellent for confirming the mass of the modified residue. Tandem MS (MS/MS) can reveal fragmentation patterns influenced by the protecting groups. | Challenging due to the blocked N-terminus by the Boc group. The Boc group must be removed prior to analysis. The bulky side chain may affect the efficiency of the cleavage and extraction steps. | Excellent for purity assessment. The hydrophobicity of the Boc and OcHx groups will significantly increase retention time on reversed-phase columns. | Excellent for detailed structural confirmation of the Boc and OcHx groups and their influence on the peptide's conformation. |
| Key Advantage | High sensitivity and speed; provides comprehensive sequence information. | Highly accurate for N-terminal sequencing of unprotected peptides. | Robust, reproducible, and the gold standard for purity analysis. | Provides unparalleled detail on the three-dimensional structure.[10] |
| Key Limitation | May not distinguish between isobaric amino acids (e.g., Leu and Ile) without specialized techniques. Fragmentation of the OcHx group can complicate spectral interpretation. | Will not work if the N-terminus is blocked (e.g., by the Boc group).[1] Not suitable for large peptides. | Does not provide direct sequence information. | Low sensitivity, requires larger amounts of pure sample, and complex data analysis. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful analysis of peptides containing modified amino acids like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of a synthetic peptide.[11][12] The hydrophobicity of the Boc and cyclohexyl groups in this compound will necessitate a stronger organic mobile phase for elution.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For highly hydrophobic peptides, a C4 column may also be considered.[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical starting gradient would be 5% to 95% Mobile Phase B over 30 minutes. Due to the high hydrophobicity of peptides containing this compound, a shallower gradient or a higher starting percentage of Mobile Phase B may be required.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Sample Preparation: Dissolve the lyophilized peptide in a minimal amount of a strong organic solvent like acetonitrile or isopropanol before diluting with Mobile Phase A to a concentration of approximately 1 mg/mL. For very hydrophobic peptides, hexafluoro-2-propanol (HFIP) can be used as a solubilizing agent.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the molecular weight of the synthesized peptide.[13][14]
-
LC System: Coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Mass Spectrometer: An ESI time-of-flight (TOF) or quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Mass Analysis: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the peptide. The observed molecular weight should be compared to the theoretical molecular weight.
-
Tandem MS (MS/MS): To obtain sequence information, the parent ion of the peptide is selected and fragmented in the collision cell. The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.[15][16] The presence of the Boc and OcHx groups will influence the fragmentation pattern, potentially leading to neutral losses that can aid in confirming their presence. Ester groups on side chains can stabilize certain fragment ions.[17]
Edman Degradation for N-terminal Sequencing
Edman degradation sequentially removes amino acids from the N-terminus.[1][18] Crucially, the N-terminal Boc group must be removed prior to analysis. This can be achieved by treating the peptide with an acid such as trifluoroacetic acid (TFA).
-
Sample Preparation: The peptide must be deprotected at the N-terminus. This is typically done by treating the peptide with TFA, followed by precipitation and washing to remove the cleaved Boc group.
-
Sequencer: An automated protein sequencer is used.
-
Reaction Cycle:
-
Coupling: The free N-terminal amino group reacts with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous acid.
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[2]
-
-
Analysis: The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.[8] The remaining peptide is subjected to the next cycle. The PTH derivative of Asp(OcHx) will have a unique retention time that would need to be established with a standard if available, or inferred from its hydrophobicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution and can definitively confirm the presence and conformation of the Boc and cyclohexyl groups.[5][9]
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH). The concentration should generally be greater than 1 mM.[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D ¹H NMR: Provides an initial overview of the protons in the peptide. The signals from the tert-butyl protons of the Boc group and the cyclohexyl protons will be in the aliphatic region and can be used for confirmation.
-
2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are used to assign all the proton resonances to specific amino acids and to determine through-bond and through-space correlations. NOESY/ROESY experiments are particularly useful for determining the peptide's conformation by identifying protons that are close to each other in space (< 5 Å).[9] The chemical shifts of the cyclohexyl protons can provide information about its local environment.[10]
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical techniques for verifying a peptide containing this compound.
Caption: Workflow for purity assessment using HPLC.
Caption: Workflow for identity and sequence confirmation using LC-MS.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renyi.hu [renyi.hu]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Chemical shifts in amino acids, peptides, and proteins: from quantum chemistry to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. a.storyblok.com [a.storyblok.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. phmethods.net [phmethods.net]
- 12. hplc.eu [hplc.eu]
- 13. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Analysis of Crude Peptides Synthesized with Boc-Asp(OcHx)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final product is paramount. The choice of protecting groups for trifunctional amino acids can significantly impact the purity of the crude peptide by minimizing side reactions. One of the most common and problematic side reactions is the formation of aspartimide, particularly in sequences containing Asp-Gly or Asp-Ser. This guide provides an objective comparison of the use of N-α-Boc-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH) versus the more traditional N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH) in Boc-SPPS, with a focus on the resulting purity of the crude peptide as determined by High-Performance Liquid Chromatography (HPLC).
Performance Comparison: OcHx vs. OBzl Protection
The primary advantage of using this compound lies in its ability to suppress the formation of aspartimide. This side reaction occurs through the cyclization of the aspartic acid side chain, which is catalyzed by both acid and base. The bulky cyclohexyl ester group provides significant steric hindrance, making the intramolecular attack of the backbone amide nitrogen on the side-chain carbonyl less favorable compared to the smaller benzyl ester.
While direct head-to-head quantitative comparisons in the literature for Boc-chemistry are scarce, the principle of using sterically hindered esters to reduce aspartimide formation is well-established. For context, in Fmoc-SPPS, a notoriously challenging synthesis of (Gly²)-GLP-2, which is prone to this side reaction, saw a 25% increase in the target peptide content in the crude product when a sterically hindered protecting group was used in place of a standard one. This highlights the significant impact that side-chain protection can have on crude peptide purity.
| Feature | This compound | Boc-Asp(OBzl)-OH |
| Primary Function | Introduction of Aspartic Acid with suppression of aspartimide formation. | Standard introduction of Aspartic Acid. |
| Mechanism of Action | The bulky cyclohexyl group provides steric hindrance, minimizing intramolecular cyclization. | The benzyl group offers less steric hindrance, making it more susceptible to aspartimide formation. |
| Aspartimide Formation | Significantly reduced, especially in problematic sequences like Asp-Gly. | Prone to aspartimide formation, leading to impurities that can be difficult to separate. |
| Cleavage Conditions | Cleaved under standard strong acid conditions (e.g., HF). | Cleaved under standard strong acid conditions (e.g., HF). |
| Relative Cost | Generally higher due to the more complex synthesis of the cyclohexyl ester. | More cost-effective and widely used. |
| Impact on Crude Purity | Leads to a cleaner crude product with a lower percentage of aspartimide-related impurities. | Can result in a more complex crude product with significant aspartimide-related peaks in the HPLC chromatogram. |
Experimental Protocols
Below are detailed methodologies for the synthesis of a model peptide containing an Asp-Gly sequence using Boc-SPPS, followed by a standard protocol for the HPLC analysis of the crude product.
Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Val-Lys-Asp-Gly-Tyr-Ile)
1. Resin Preparation:
-
Start with a pre-loaded Boc-Ile-Merrifield resin or load Boc-Ile-OH onto a Merrifield resin using the cesium salt method.
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycle (for each amino acid):
-
Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (e.g., Boc-Tyr(Bzl)-OH, Boc-Gly-OH, this compound, or Boc-Asp(OBzl)-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Val-OH) (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
Protocol 2: HPLC Analysis of the Crude Peptide
1. Sample Preparation:
-
Dissolve the dried crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and may need to be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr).
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. The purity of the crude peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizing the Workflow and Key Reactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical pathways.
Navigating the Mass Spectrometry of Aspartic Acid Protection: A Comparative Guide to Boc-Asp(OcHx)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and characterization, the choice of protecting groups is a critical decision that influences not only the synthetic strategy but also the subsequent analytical characterization. The use of Boc-Asp(OcHx)-OH, which incorporates both a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino group and a cyclohexyl ester (OcHx) on the side-chain carboxyl group of aspartic acid, presents a unique set of considerations for mass spectrometric analysis. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing this compound, with a focus on its fragmentation patterns and a comparison with other common aspartic acid protecting groups.
Performance Comparison in Mass Spectrometry
The stability and fragmentation of protecting groups during mass spectrometry are key factors that can impact data interpretation. The following tables summarize the expected mass spectrometric performance of this compound in comparison to other commonly used protected aspartic acid residues.
| Parameter | This compound | Boc-Asp(OtBu)-OH | Z-Asp(OBzl)-OH |
| Primary Ionization | ESI, MALDI | ESI, MALDI | ESI, MALDI |
| In-Source Decay | Potential for neutral loss of Boc (100.05 Da) and/or OcHx (98.08 Da) | High propensity for neutral loss of Boc (100.05 Da) and/or isobutylene (56.06 Da) from the OtBu group. | Generally more stable under typical ESI conditions. |
| MS/MS Fragmentation | Expected to show characteristic neutral losses of the protecting groups, followed by peptide backbone fragmentation (b- and y-ions). | Prominent neutral loss of 56 Da (isobutylene) from the OtBu group is a signature fragmentation.[1] | Cleavage of the benzyl group (loss of 91 Da) can be observed. |
| Spectral Complexity | Can be complex due to multiple potential fragmentation pathways of the protecting groups. | Can be simplified by the dominant and predictable neutral loss of the OtBu group. | Generally produces cleaner spectra with less protecting group-related fragmentation. |
Experimental Protocols
A detailed and reproducible analytical method is crucial for the successful characterization of synthetic peptides. Below is a representative protocol for the LC-MS/MS analysis of a peptide containing a protected aspartic acid residue.
Sample Preparation
-
Peptide Cleavage and Deprotection: If analyzing the fully deprotected peptide, cleave the peptide from the solid-phase resin and remove all protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid with scavengers). For the analysis of the protected peptide, a milder cleavage condition that keeps the protecting groups intact should be employed.
-
Sample Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove impurities and cleavage byproducts.
-
Sample Solubilization: Dissolve the purified peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate ionization.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time to achieve good separation of the peptide of interest.
-
Flow Rate: Dependent on the column internal diameter (e.g., 200-400 nL/min for nano-LC).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion (m/z) of the peptide.
-
MS/MS Analysis: Perform tandem MS (MS/MS) on the selected precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions for sequence confirmation.
-
Data Analysis: Analyze the MS/MS spectra to identify the peptide sequence based on the observed b- and y-ions, and to characterize the fragmentation of the protecting groups. A key fragmentation pathway for Boc-protected amino acids is the neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da).[1]
-
Visualizing Workflows and Fragmentation
Experimental Workflow
References
A Comparative Guide to the Application of Boc-Asp(OcHx)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of Nα-tert-butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH), a critical building block in peptide chemistry. It objectively compares its performance against alternative aspartic acid side-chain protecting groups, supported by experimental data and detailed protocols. The primary focus is on its role in mitigating aspartimide formation, a notorious side reaction in solid-phase peptide synthesis (SPPS).
The Challenge: Aspartimide Formation
During peptide synthesis, especially under basic conditions typical of the Fmoc/tBu strategy or upon repeated acidolysis in the Boc/Bzl strategy, aspartic acid residues are prone to a deleterious side reaction. The backbone amide nitrogen can attack the side-chain ester, forming a cyclic aspartimide intermediate. This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, leading to difficult purifications and reduced yields of the target molecule.[1] The Asp-Gly sequence is particularly susceptible to this reaction.[1][2]
This compound: A Steric Hindrance Approach
The use of a cyclohexyl ester (OcHx) to protect the β-carboxyl group of aspartic acid is a classic and effective strategy, particularly within Boc-based SPPS.[3] The bulky, non-planar structure of the cyclohexyl group provides significant steric hindrance, physically impeding the intramolecular cyclization required for aspartimide formation.[1][4] This makes this compound a standard building block for the reliable synthesis of complex peptides containing challenging aspartic acid sequences.[2]
Key Advantages:
-
Minimizes Aspartimide Formation : Significantly reduces the formation of aspartimide and subsequent β-peptide impurities.[2][3]
-
High Stability : The cyclohexyl ester is stable to the repetitive treatments with trifluoroacetic acid (TFA) used for Nα-Boc group removal during synthesis.[1]
-
Enhanced Solubility : The cyclohexyl ester contributes to the lipophilicity of the derivative, improving its solubility in organic solvents used in peptide synthesis.[5]
-
Versatility : It is a key component in drug development and the synthesis of peptide-based therapeutics.[5][]
Performance Comparison of Aspartic Acid Protecting Groups
While this compound is highly effective in Boc-SPPS, the prevalence of Fmoc-SPPS has led to the development of numerous alternative protecting groups. The choice of protecting group is critical and depends on the synthesis strategy, the peptide sequence, and the required final purity.
| Protecting Group | Primary Synthesis Strategy | Key Advantage(s) | Key Disadvantage(s) | Deprotection Conditions |
| O-cyclohexyl (OcHx) | Boc/Bzl | Excellent suppression of aspartimide formation ; stable to TFA.[1][2][3] | Requires strong acid (e.g., HF) for final cleavage.[3][7] | Anhydrous HF |
| O-tert-butyl (OtBu) | Fmoc/tBu | Standard, readily available, and cost-effective.[8] | Prone to significant aspartimide formation, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Arg.[9] | TFA (during final cleavage) |
| Bulky Esters (e.g., OMpe, OEpe, OBno) | Fmoc/tBu | Offer a significant reduction in aspartimide formation compared to OtBu through increased steric hindrance.[9][10] | Can be more expensive and may require slightly longer coupling times. | TFA (during final cleavage) |
| Non-Ester Based (e.g., CSY) | Fmoc/tBu | Provides near-complete suppression of aspartimide formation.[3][9] | Requires an additional, specific oxidative deprotection step.[3][9] | Copper-mediated hydrolysis or other specific oxidative methods.[3] |
| Backbone Protection (e.g., Dmb-Gly dipeptide) | Fmoc/tBu | Highly effective for Asp-Gly sequences by preventing the initial cyclization step.[9] | Limited to specific dipeptide junctions; requires use of pre-formed dipeptide building blocks. | TFA (during final cleavage) |
Data compiled from multiple studies represents typical values. Actual results may vary based on sequence and conditions.[9]
References
- 1. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group [pubmed.ncbi.nlm.nih.gov]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Strategic Advantage of Boc-Asp(OcHx)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical determinant of success. This is particularly true for aspartic acid residues, which are notoriously susceptible to aspartimide formation, a side reaction that can significantly reduce yield and purity. This guide provides an objective comparison of Boc-Asp(OcHx)-OH with other common aspartic acid protection strategies, supported by experimental data, to inform the selection of the optimal building block for your synthetic needs.
The use of a cyclohexyl ester (OcHx) for the side-chain protection of Boc-aspartic acid offers a robust solution to the persistent problem of aspartimide formation, especially in challenging sequences such as Asp-Gly. This unwanted intramolecular cyclization leads to the formation of a five-membered succinimide ring, which can then open to yield a mixture of the desired α-aspartyl peptide and the difficult-to-separate β-aspartyl peptide, often with racemization.
Performance Comparison: Minimizing Aspartimide Formation
The primary advantage of this compound lies in the steric hindrance provided by the cyclohexyl group, which effectively shields the β-carboxyl group from nucleophilic attack by the backbone amide nitrogen. This significantly suppresses the rate of aspartimide formation compared to less bulky protecting groups like the benzyl ester (OBzl).
| Protecting Group Strategy | Key Advantages | Major Disadvantages | Aspartimide Formation |
| This compound | Significantly reduces aspartimide formation, particularly in Asp-Gly sequences.[1][2] Stable to the mildly acidic conditions of Boc deprotection. | Requires strong acid (e.g., HF) for final cleavage. | Low. Studies on a model tetrapeptide showed a 170-fold reduction in aspartimide formation compared to the benzyl ester, with only 0.3% aspartimide detected after 24 hours of treatment with diisopropylethylamine.[1] |
| Boc-Asp(OBzl)-OH | Cleavable under relatively milder strong acid conditions than OcHx. | Highly prone to aspartimide formation, especially during prolonged coupling times or elevated temperatures. | High. The benzyl ester is significantly more susceptible to both acid- and base-catalyzed aspartimide formation.[1] |
| Fmoc-Asp(OtBu)-OH | Part of the widely used orthogonal Fmoc/tBu strategy. Milder final cleavage conditions. | Susceptible to base-catalyzed aspartimide formation during piperidine treatment for Fmoc deprotection. | Moderate to High. The level of aspartimide formation is sequence-dependent and can be significant in problematic sequences. |
Experimental Protocols
General Protocol for Boc-based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide containing an Asp-Gly sequence, highlighting the use of this compound.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 1 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Coupling:
-
In a separate flask, dissolve Boc-Gly-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) and allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).
3. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 15 mL).
4. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (15 mL) for 10 minutes.
-
Wash the resin with DCM (3 x 15 mL).
5. Coupling of this compound:
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with the Kaiser test. Given the steric bulk of the OcHx group, extended coupling times or double coupling may be necessary for challenging sequences.
-
Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).
6. Chain Elongation:
-
Repeat steps 3-5 for the remaining amino acids in the sequence.
7. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration, wash with cold ether, and dry under vacuum.
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Advantage
The following diagrams illustrate the key chemical pathways and the rationale for using this compound.
References
A Cost-Benefit Analysis of Boc-Asp(OcHx)-OH in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of appropriate building blocks is paramount to achieving high-purity peptides in optimal yields. The choice of protecting group for the side chain of aspartic acid is particularly critical due to the pervasive issue of aspartimide formation, a side reaction that can significantly compromise the integrity of the final product. This guide provides a comprehensive cost-benefit analysis of using N-α-Boc-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH) in solid-phase peptide synthesis (SPPS), comparing its performance and economic implications against common alternatives.
Executive Summary
This compound is a protected amino acid derivative primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). Its principal advantage lies in the steric hindrance provided by the cyclohexyl ester protecting group on the β-carboxyl function of aspartic acid. This bulkiness effectively minimizes the formation of aspartimide, a common and problematic side reaction, especially in sequences containing Asp-Gly or Asp-Ser motifs. While generally more expensive than the more common Boc-Asp(OtBu)-OH, the use of this compound can be highly cost-effective in the long run by improving the purity of crude peptides, reducing the need for extensive purification, and ultimately increasing the overall yield of the desired product.
Cost Comparison of Aspartic Acid Derivatives
The selection of an aspartic acid derivative is often a balance between upfront cost and the potential for downstream savings through improved synthesis outcomes. The following table provides an approximate price comparison of this compound and its common alternatives. Prices are subject to variation based on supplier, purity, and quantity.
| Compound | Protection Strategy | Typical Price (USD/gram) | Key Feature |
| This compound | Boc-SPPS | $25 - $120[1][2][3][4] | Minimizes aspartimide formation |
| Boc-Asp(OtBu)-OH | Boc-SPPS | $10 - $20[5][6][7] | Standard, cost-effective option |
| Fmoc-Asp(OtBu)-OH | Fmoc-SPPS | $8 - $27[8][9][10][11] | Standard for Fmoc chemistry |
Performance Analysis: The Challenge of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs with aspartic acid residues during peptide synthesis. In Boc-SPPS, this side reaction can be promoted by the repetitive acid treatments for Boc group removal and particularly during the final, harsh hydrofluoric acid (HF) cleavage. The resulting succinimide intermediate can lead to the formation of β-aspartyl peptides and racemization, yielding a complex mixture of impurities that are often difficult to separate from the target peptide.
Historically, Boc-based SPPS has been shown to result in minimal aspartimide formation, largely attributed to the use of Asp(OcHex) for side-chain protection.[12] The bulky cyclohexyl group sterically hinders the approach of the backbone amide nitrogen to the side-chain carbonyl, thus suppressing the cyclization reaction.
Experimental Protocols
General Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS)
This diagram illustrates the cyclical nature of Boc-SPPS.
References
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. This compound | 73821-95-1 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. adooq.com [adooq.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Asp(OtBu)-OH [oakwoodchemical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Fmoc-Asp(OtBu)-OH, 71989-14-5, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 10. Fmoc-Asp(OtBu)-OH - CsBioChina [csbiochina.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Mitigating Aspartimide Formation in Peptide Synthesis: A Comparative Guide to Alternatives for Boc-Asp(OcHx)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. A significant challenge in solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a side reaction that can compromise the yield and purity of the final product. This guide provides a comprehensive comparison of alternatives to the commonly used Boc-Asp(OcHx)-OH, focusing on their efficacy in suppressing aspartimide formation, supported by experimental data and detailed protocols.
The incorporation of aspartic acid (Asp) into a peptide sequence introduces the risk of an intramolecular cyclization reaction, leading to the formation of a succinimide ring, known as an aspartimide. This side reaction is particularly prevalent during both the acidic conditions of Boc deprotection and the basic conditions used for coupling in Boc-SPPS. The resulting aspartimide can subsequently undergo epimerization or nucleophilic attack, leading to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products.[1][2] While this compound, with its cyclohexyl ester side-chain protection, is known to reduce aspartimide formation compared to its benzyl (OBzl) counterpart, more effective alternatives have been developed.[3]
Ester-Based Protecting Groups: The Impact of Steric Hindrance
A primary strategy to minimize aspartimide formation is to increase the steric bulk of the ester protecting group on the β-carboxyl of aspartic acid. This steric hindrance physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby suppressing the cyclization reaction.[4] Several alternative alkyl ester protecting groups with varying degrees of steric bulk have been investigated.
A comparative study on the synthesis of a model peptide prone to aspartimide formation, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, highlights the effectiveness of these bulkier protecting groups. The data, summarized in the table below, demonstrates a clear trend: increasing the size and branching of the ester group significantly reduces the percentage of aspartimide-related impurities.
| Protecting Group | Structure | % Aspartimide-Related Impurities | Key Features & Considerations |
| OtBu (tert-butyl) | 15-25% | Standard, but often insufficient for problematic sequences. | |
| OMpe (3-methylpent-3-yl) | 5-10% | Offers a noticeable improvement over OtBu with a moderate increase in steric bulk.[5][6][7] | |
| OEpe (3-ethylpent-3-yl) | < 5% | Provides a significant reduction in side reactions due to increased branching.[8] | |
| OPhp (4-propylhept-4-yl) | < 2% | Further enhancement in steric hindrance leads to very low levels of impurities.[8][9] | |
| OBno (5-butylnon-5-yl) | < 1% | Among the most effective simple alkyl esters for suppressing aspartimide formation.[1][8][9] |
Caption: Comparative performance of various ester-based protecting groups for the Asp side chain in minimizing aspartimide formation.
Non-Ester-Based Strategies for Complete Suppression
While bulky esters are effective, they may not completely eliminate aspartimide formation in highly susceptible sequences. For applications demanding the highest purity, non-ester-based approaches provide a more robust solution.
Backbone Protection: The Dmb Group
One of the most effective methods to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid.[4] The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group. By modifying the nucleophile (the backbone amide), the intramolecular cyclization is prevented. This strategy is often employed by using a pre-formed dipeptide, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, which can be incorporated into the peptide chain using standard coupling protocols.[1] The Dmb group is stable to the conditions of peptide synthesis but is cleaved during the final trifluoroacetic acid (TFA) treatment.[1]
Cyanosulfurylide (CSY) Protection
A novel approach involves masking the side-chain carboxylic acid with a cyanosulfurylide (CSY) group.[10] This protecting group forms a stable C-C bond with the aspartic acid side chain, effectively eliminating the electrophilic carbonyl that participates in the cyclization. The CSY group is stable throughout the synthesis and is selectively removed at the end using an oxidative cleavage with an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS).[10] This method has been shown to completely prevent aspartimide formation even in highly problematic sequences.[10]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the general steps for incorporating an amino acid, such as an alternative to this compound, into a peptide chain using a manual Boc-SPPS approach.
-
Resin Swelling: The peptide-resin is swelled in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: The N-terminal Boc group is removed by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: The resin is washed thoroughly with DCM, followed by isopropanol, and then N,N-dimethylformamide (DMF).
-
Neutralization: The resin is neutralized with 10% diisopropylethylamine (DIEA) in DMF.
-
Coupling:
-
In a separate vessel, the Boc-protected amino acid (3-4 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU (0.95 equivalents to the amino acid) and DIEA (2 equivalents to the amino acid) in DMF for 1-2 minutes.
-
The activated amino acid solution is added to the resin and agitated for 1-2 hours at room temperature.
-
-
Washing: The resin is washed with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.
Deprotection Protocol for Cyanosulfurylide (CSY) Group
This protocol details the specific steps for the removal of the CSY protecting group after the completion of peptide synthesis and cleavage from the resin.
-
Dissolution: The crude, purified peptide containing the Asp(CSY) residue is dissolved in an aqueous buffer (e.g., phosphate buffer, pH 7).
-
Oxidative Cleavage: N-chlorosuccinimide (NCS) (1.5-2 equivalents) is added to the solution. The reaction is monitored by HPLC and is typically complete within 15-30 minutes.
-
Quenching: Any excess NCS is quenched with a scavenger such as methionine or sodium ascorbate.
-
Purification: The deprotected peptide is purified by preparative HPLC.[1]
Visualizing the Pathways and Strategies
Caption: Aspartimide formation pathway and corresponding prevention strategies.
Caption: General experimental workflow for Boc-SPPS.
Conclusion
The choice of protecting group for aspartic acid is a critical parameter in peptide synthesis that directly impacts the purity and yield of the final product. While this compound offers an improvement over older protecting groups, several superior alternatives are now available. For most applications, the use of sterically hindered ester protecting groups such as Boc-Asp(OPhp)-OH or Boc-Asp(OBno)-OH provides a cost-effective and significant reduction in aspartimide formation. In cases where the complete elimination of this side reaction is essential, the use of backbone protection with a Dmb group or the novel cyanosulfurylide (CSY) protecting group are highly effective strategies. By selecting the appropriate aspartic acid derivative based on the specific peptide sequence and purity requirements, researchers can significantly improve the outcome of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. nbinno.com [nbinno.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Fmoc-Asp(OMpe)-OH [cem.com]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boc-Asp(OcHx)-OH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of chemical reagents such as Boc-Asp(OcHx)-OH (N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester) are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, designed to be an essential resource for your laboratory's safety and operational planning.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While safety data sheets indicate that this compound poses no significant health hazard and is not classified under GHS hazard criteria, it is categorized as a combustible solid.[1][2] Therefore, prudent laboratory practices should be observed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or safety glasses with side shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a standard lab coat. |
| Respiratory Protection | If handling the compound as a fine powder where dust generation is likely, use a NIOSH-approved respirator with a particulate filter. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any airborne particles.
II. Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service. This chemical should not be disposed of in general waste or poured down the drain.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.
-
Use separate, compatible containers for solid and liquid waste streams.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester".
-
Indicate the approximate quantity of the waste material.
-
List any solvents used to dissolve the compound.
-
Attach appropriate hazard symbols as required by your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
III. Spill Management
In the event of a spill, adhere to the following procedures:
-
For Solid Spills:
-
Avoid generating dust.
-
Carefully sweep or vacuum the spilled material.
-
Place the collected material into a labeled waste container for disposal.
-
-
For Liquid Spills (if dissolved in a solvent):
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Scoop the absorbed material into a designated waste container.
-
Ensure the spill area is well-ventilated and decontaminated after cleanup.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-Asp(OcHx)-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH) are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, aligning with best practices in laboratory operations.
Immediate Safety and Handling Precautions
While some sources indicate that this compound poses no health hazard beyond that of ordinary combustible materials, it is prudent to handle this compound with care.[1] Before initiating any procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or other appropriate protective eyeglasses.[2]
-
Hand Protection: Use chemical-resistant gloves and inspect them before use.[2]
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, a Type N95 (US) respirator is recommended.[2]
Handle this compound in a well-ventilated place to avoid the formation of dust.[1] Avoid contact with skin and eyes.[1]
Key Chemical and Physical Properties
A foundational aspect of safe handling and disposal is a clear understanding of the substance's properties. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 73821-95-1[2][3] |
| Molecular Formula | C₁₅H₂₅NO₆[1][3][4] |
| Molecular Weight | 315.36 g/mol [2][4] |
| Appearance | White to slight yellow to beige powder[2] |
| Melting Point | 93-95 °C[2] |
| Storage Temperature | 2-30°C |
| Storage Class | 11 - Combustible Solids[2] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from receipt to use in peptide synthesis.
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and its contaminated materials is crucial for environmental safety.
-
Containment of Waste:
-
Solid Waste: Carefully sweep up any solid this compound, avoiding dust generation, and place it into a suitable, sealed, and clearly labeled container for chemical waste.[1][5]
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container and treated as chemical waste.[5]
-
Solutions: If this compound is in a solution, absorb the liquid with an inert material like vermiculite or sand, and then place it in a suitable, sealed container for disposal.[5]
-
-
Labeling:
-
Clearly label the waste container with "Chemical Waste" and the full chemical name: "this compound" or "N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester".[5]
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials.[5]
-
-
Arranging for Final Disposal:
Accidental Release Measures
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[1] For small spills, carefully sweep up the solid material, place it in a labeled waste container, and clean the area.[5] For large spills, evacuate the area and contact your institution's EHS or emergency response team.[5] Remove all sources of ignition and use spark-proof tools.[1]
First-Aid Measures
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
